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Core Science & Biosynthesis

Foundational

Technical Profile: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

Executive Summary 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (CAS: 1263283-09-5) represents a specialized "privileged scaffold" in medicinal chemistry, combining the electronic modulation of a pyridine ring with a ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (CAS: 1263283-09-5) represents a specialized "privileged scaffold" in medicinal chemistry, combining the electronic modulation of a pyridine ring with a rigidifying intramolecular hydrogen bond. Unlike simple acetophenones, this molecule features a Resonance-Assisted Hydrogen Bond (RAHB) between the 3-hydroxyl group and the 2-acetyl carbonyl. This interaction locks the molecule into a planar conformation, significantly reducing the entropic penalty upon binding to biological targets such as kinases or metalloenzymes.

This guide details the structural dynamics, validated synthetic pathways, and application protocols for this compound, serving as a definitive reference for drug discovery and coordination chemistry programs.

Chemical Identity & Physical Properties[1][2]

PropertyData
IUPAC Name 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one
CAS Number 1263283-09-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES COC1=CC(O)=C(C(C)=O)N1
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~8.5 (3-OH), modulated by H-bonding
LogP ~1.8 (Predicted)
H-Bond Donor/Acceptor 1 Donor / 4 Acceptors

Structural Analysis & Tautomerism

The core utility of this molecule lies in its ability to exist in a pseudo-bicyclic conformation. The 3-hydroxyl proton is not free; it is tightly bound to the carbonyl oxygen of the acetyl group. This creates a virtual six-membered ring, mimicking the stability of 8-hydroxyquinoline but with distinct electronic properties due to the 6-methoxy electron-donating group (EDG).

Conformational Locking Mechanism

The 6-methoxy group pushes electron density into the ring, increasing the basicity of the carbonyl oxygen via conjugation, thereby strengthening the intramolecular hydrogen bond.

H_Bonding Open Open Conformer (High Energy) Closed Closed Conformer (RAHB Stabilized) Open->Closed Intramolecular H-Bond formation Metal Metal Complex (N,O-Chelation) Closed->Metal Ligand Exchange (Zn2+, Cu2+)

Figure 1: Transition from open conformer to the thermodynamically favored closed state, pre-organizing the molecule for metal chelation.

Synthetic Pathways[3][4]

Direct acetylation of 3-hydroxy-6-methoxypyridine often leads to O-acetylation rather than the desired C-acetylation. Therefore, the most robust, self-validating protocol involves Stille Coupling on a brominated precursor. This method avoids the regioselectivity issues inherent in Friedel-Crafts acylation of pyridine rings.

Method A: Stille Coupling (High Precision)

This route is preferred for small-scale, high-purity synthesis required in SAR (Structure-Activity Relationship) studies.

Precursor: 2-Bromo-6-methoxypyridin-3-ol (CAS: 1379338-36-9).[1]

Protocol:

  • Reagents: 2-Bromo-6-methoxypyridin-3-ol (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.2 eq), Pd(PPh₃)₄ (5 mol%), Toluene.

  • Coupling: Degas toluene with Argon. Add reactants and catalyst.[2][3][4] Heat to reflux (110°C) for 16 hours.

  • Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir vigorously for 2 hours. This converts the intermediate enol ether into the ketone.

  • Workup: Neutralize with NaHCO₃. Extract with EtOAc. The product is purified via silica gel chromatography (Hexane:EtOAc gradient).

Method B: Ortho-Lithiation (Alternative)

Suitable if the bromo-precursor is unavailable.

  • Protection: Protect 3-hydroxy-6-methoxypyridine as a MOM-ether.

  • Lithiation: Treat with n-BuLi in THF at -78°C. The directing group (MOM) and ring nitrogen direct lithiation to the C-2 position.

  • Acylation: Quench with N-methoxy-N-methylacetamide (Weinreb amide) or acetaldehyde (followed by oxidation).

  • Deprotection: Acidic removal of the MOM group.

Synthesis_Workflow Start Start: 2-Bromo-6-methoxypyridin-3-ol Step1 Step 1: Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(0)) Start->Step1 Inter Intermediate: Enol Ether Step1->Inter Step2 Step 2: Acidic Hydrolysis (1M HCl, RT) Inter->Step2 Final Target: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Step2->Final

Figure 2: The Stille Coupling workflow ensures regiospecific installation of the acetyl group at the C-2 position.[5]

Reactivity & Applications

Coordination Chemistry (N,O-Donor Ligand)

The 2-acetyl-3-hydroxy motif acts as a monoanionic, bidentate ligand (O,N donor). Upon deprotonation of the hydroxyl group, it forms neutral complexes with divalent metals (


).
  • Binding Mode: The pyridine nitrogen and the acetyl oxygen coordinate to the metal, forming a stable 6-membered chelate ring.

  • Application: Synthesis of biologically active metal complexes (e.g., Copper(II) or Zinc(II) complexes) for anti-tumor screening.

Chalcone Synthesis (Claisen-Schmidt)

This molecule is a prime "ketone" component for aldol condensations.

  • Reaction: Condensation with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of KOH/EtOH yields Pyridine-Chalcones .

  • Utility: These derivatives are potent kinase inhibitors and tubulin polymerization inhibitors.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation of the electron-rich pyridine ring.

  • Storage: 2-8°C, protect from light.

References

  • Synthesis of 2-Acetylpyridines

    • Title: Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine deriv
    • Source: SciELO (Scientific Electronic Library Online).
    • URL:[Link]

  • Precursor Availability (2-Bromo-6-methoxypyridin-3-ol)

    • Title: 2-Bromo-6-methoxypyridin-3-ol CAS 1379338-36-9 Properties.[1][6][7]

    • Source: PubChem / ChemScene.
    • URL:[Link]

  • Related Chalcone Synthesis

    • Title: Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
    • Source: MDPI (Molbank).
    • URL:[Link]

  • General Pyridine Acylation Mechanisms

    • Title: An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine deriv
    • Source: Tetrahedron Letters (via Polimi.it).
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, a substituted pyridinylethanone with potential app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, a substituted pyridinylethanone with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.

Chemical Identity and Nomenclature

The compound with the structure 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one .

IdentifierValue
IUPAC Name 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one[1]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Canonical SMILES CC(=O)C1=NC=C(OC)C=C1O
InChI Key Not available
CAS Number Not available

Proposed Synthetic Pathway

A plausible synthetic route for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one can be conceptualized based on established methodologies for the synthesis of substituted pyridines and Friedel-Crafts acylations. A potential multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Nitration of 2-methoxy-5-hydroxypyridine.

  • To a cooled (0-5 °C) solution of 2-methoxy-5-hydroxypyridine in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified duration to allow for the regioselective nitration at the 2-position.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the nitro-product.

  • Filter, wash with cold water, and dry the resulting 2-methoxy-5-hydroxy-6-nitropyridine.

Step 2: Reduction of the Nitro Group.

  • Dissolve the synthesized 2-methoxy-5-hydroxy-6-nitropyridine in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for instance, palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a hydrogen source like ammonium formate, at room temperature and pressure until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-6-methoxy-3-hydroxypyridine. A similar reduction of a nitropyridine to an aminopyridine has been documented.[2]

Step 3: Diazotization and Acetylation.

  • Dissolve the 2-amino-6-methoxy-3-hydroxypyridine in an acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate vessel, prepare a solution of a suitable acetylating agent, such as acetylacetone or ethyl acetoacetate, in the presence of a copper catalyst.

  • Slowly add the cold diazonium salt solution to the acetylating agent mixture.

  • Allow the reaction to proceed, which should result in the formation of the desired 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

  • Extract the product with an organic solvent, wash, dry, and purify using column chromatography.

Caption: Proposed synthetic workflow for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

Estimated Physicochemical Properties

Due to the absence of specific experimental data, the following physicochemical properties are estimated based on the analysis of structurally similar compounds, such as other substituted hydroxypyridinones and methoxyacetophenones.[3][4][5]

PropertyEstimated ValueRationale
Melting Point (°C) 120 - 140The presence of polar hydroxyl and ketone groups, along with the pyridine ring, suggests a crystalline solid with a relatively high melting point due to intermolecular hydrogen bonding.
Boiling Point (°C) > 300Expected to be high due to the polarity and potential for strong intermolecular forces.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The hydroxyl group may impart some water solubility, but the overall aromatic character suggests better solubility in organic solvents.
pKa ~8-9 (hydroxyl group)The phenolic hydroxyl group is expected to be weakly acidic.
LogP 1.0 - 2.0The methoxy and acetyl groups contribute to lipophilicity, while the hydroxyl group and pyridine nitrogen increase hydrophilicity.

Potential Biological Activities and Applications

The pyridinone and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[6][7][8][9] Consequently, 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one is a promising starting material or intermediate for the synthesis of novel therapeutic agents.

Derivatives of pyridinones have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory effects

  • Anticancer properties [6]

  • Antimicrobial activity []

  • Cardiovascular effects [9]

The presence of the acetyl, hydroxyl, and methoxy groups on the pyridine ring of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one provides multiple sites for chemical modification. This allows for the generation of diverse libraries of compounds for screening against various biological targets. For instance, the ketone functionality can be a handle for further reactions to create more complex molecules, and the hydroxyl group can be modified to alter solubility and bioavailability.

Caption: Hypothetical inhibition of a signaling pathway by a pyridinone derivative.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of synthesized 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

Analytical Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the methoxy group protons. The hydroxyl proton may appear as a broad singlet.

    • ¹³C NMR: Will provide signals for all eight carbon atoms in the molecule, including the carbonyl carbon of the ketone, and the carbons of the pyridine ring and the substituents.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

    • A broad absorption band in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group.

    • C-O stretching bands for the methoxy group and C-H stretching for the aromatic and methyl groups are also expected. The presence of a carbonyl group can be identified by a strong band around 1710-1720 cm⁻¹.[11]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques would be suitable.

    • The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight of the compound.

    • Fragmentation patterns can provide further structural information. For instance, the analysis of aldehydes and ketones in complex mixtures has been successfully performed using high-resolution mass spectrometry.[12][13]

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid) would likely provide good separation.

  • Elemental Analysis:

    • To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₈H₉NO₃.

Conclusion

1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one represents a valuable, yet underexplored, chemical entity. Its substituted pyridine core suggests significant potential as a building block in the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, offering a starting point for researchers interested in exploring the chemistry and biological activity of this and related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.

References

  • Earley, J. V., & Gilman, N. W. (1985). Synthesis of Substituted (2-Aminophenyl)-3-(and-4-)Pyridinylmethanones. ChemInform, 17(26), 1271-1276.
  • Asif, M. (2021). A review on biological activities of pyridazinone derivatives. Current Research in Pharmaceutical Sciences, 11(2), 103-112.
  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 969306.
  • Jana, D., et al. (2025). Microwave-Driven Solventless Nickel Metalloradical-Catalyzed [2 + 2 + 1 + 1] Cascade Annulation of Polysubstituted Pyridines. The Journal of Organic Chemistry.
  • Kim, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 7(4), 1-14.
  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910.
  • Khan, I. U., et al. (2018). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 63(2), 3971-3976.
  • Tong, H., et al. (2019). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. Royal Society Open Science, 6(2), 181376.
  • Zadeh, J. H., et al. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. RSC advances, 12(12), 7351-7359.
  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28.
  • Quora. How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule? Available from: [Link]

  • Tong, H., et al. (2019). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. ResearchGate. Available from: [Link]

  • PrepChem. Synthesis of 2-amino-3-hydroxy-6-methylpyridine. Available from: [Link]

  • Taylor, R., & Tute, M. S. (2014). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4 (1H)-pyridinones. Journal of Chemical Crystallography, 44(10), 523-531.
  • Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • PubChem. Hydroxypyridinone. National Institutes of Health. Available from: [Link]

  • Wang, Y., et al. (2025). Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies. Foods, 14(3), 425.
  • Pharmaguideline. Physicochemical Properties in Relation to Biological Action. Available from: [Link]

  • Slanina, Z., et al. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 30(6), 1234.
  • Betz, R., & Kruck, T. (2012). (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.

Sources

Foundational

Technical Whitepaper: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

This guide provides a comprehensive technical analysis of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and metal-chelating pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and metal-chelating pharmacophores.

Chemical Identity & Digital Signatures

This compound represents a distinct class of 2,3,6-trisubstituted pyridines , featuring an intramolecular hydrogen bond that stabilizes its conformation, making it a unique scaffold for drug discovery.

IdentifierValue
Chemical Name 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one
CAS Registry Number 1263283-09-5
IUPAC Name 1-(3-hydroxy-6-methoxy-2-pyridyl)ethanone
SMILES COC1=CC=C(O)C(C(C)=O)=N1
InChI String InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-4-7(9-8)12-2/h3-4,11H,1-2H3
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
The Importance of the InChI Key

For database interoperability (PubChem, ChEMBL), the InChI Key is the preferred hashed identifier. Based on the standard InChI string above, the fixed-length key serves as the digital anchor for this compound in high-throughput screening libraries.

Structural Analysis & Physicochemical Properties

The core reactivity of this molecule is dictated by the push-pull electronic system of the pyridine ring:

  • 6-Methoxy Group (EDG): Donates electron density into the ring, activating the C3 and C5 positions, but primarily stabilizing the pyridine nitrogen.

  • 2-Acetyl Group (EWG): Strongly withdraws electrons, increasing the acidity of the adjacent 3-hydroxyl group.

  • 3-Hydroxyl Group: Forms a critical intramolecular hydrogen bond with the acetyl carbonyl oxygen (O-H···O=C). This "locked" conformation reduces polarity, increasing lipophilicity (LogP) and membrane permeability compared to non-hydrogen-bonded isomers.

Key Physicochemical Data (Experimental & Predicted)
PropertyValue / RangeNote
Appearance Pale yellow to beige crystalline solidTypical of hydroxy-acetyl-pyridines
Melting Point 98 – 102 °CEstimated based on 2-acetyl-3-hydroxypyridine analogs
pKa (Acidic) ~6.5 – 7.23-OH acidity enhanced by 2-acetyl EWG
LogP 1.1 – 1.4Enhanced by intramolecular H-bond
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility at neutral pH

Synthetic Pathways[2][5][6][7]

Synthesis of 2-acyl-3-hydroxypyridines is non-trivial due to the competing reactivity of the pyridine nitrogen. Below are two field-proven methodologies: the Industrial Fries Rearrangement (scalable) and the Directed Lithiation (high precision).

Method A: The Fries Rearrangement (Scalable)

This method utilizes the latent symmetry of the 3-hydroxypyridine core.

  • Acetylation: Precursor 3-hydroxy-6-methoxypyridine is reacted with acetic anhydride to form the O-acetyl ester.

  • Rearrangement: The ester is subjected to Lewis acid catalysis (AlCl₃) or thermal rearrangement. The acetyl group migrates selectively to the C2 position due to the directing effect of the ring nitrogen and the steric freedom at C2 compared to C4.

Method B: Directed ortho-Metalation (DoM)

Ideal for introducing isotopically labeled acetyl groups or modifying the acyl chain.

  • Protection: 3-Hydroxy-6-methoxypyridine is protected as a MOM-ether or carbamate.

  • Lithiation: Treatment with n-BuLi at -78°C in THF. The directing group (DG) at C3 and the ring nitrogen direct lithiation exclusively to C2.

  • Acylation: Quench with N-methoxy-N-methylacetamide (Weinreb amide) to yield the ketone without over-addition.

  • Deprotection: Acidic hydrolysis reveals the 3-hydroxyl group.

Visualization of Synthetic Logic

Synthesis Start 3-Hydroxy-6-methoxypyridine (CAS 109-00-2 analog) Step1 O-Acetylation (Ac2O, Pyridine) Start->Step1 Lithiation 1. MOM-Cl 2. n-BuLi, -78°C 3. Ac-Weinreb Amide Start->Lithiation Inter 3-Acetoxy-6-methoxypyridine Step1->Inter Step2 Fries Rearrangement (AlCl3, 120°C) Inter->Step2 Product 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (Target) Step2->Product Lithiation->Product Deprotection

Caption: Comparative synthetic routes. Solid lines denote the preferred Fries Rearrangement for scale; dashed lines denote Directed ortho-Metalation for precision.

Applications in Drug Discovery

This compound is not just an intermediate; it is a privileged scaffold .

Kinase Inhibitor Fragment

The 2-acetyl-3-hydroxy motif mimics the ATP-binding pocket interactions of several kinases. The N1 nitrogen and the 3-hydroxyl group can form a bidentate H-bond donor/acceptor pair with the hinge region of kinases (e.g., CDK, MAPK).

  • Mechanism: The 6-methoxy group fills the hydrophobic back-pocket, improving selectivity.

Metal Chelation (Siderophore Mimicry)

The N1 and the carbonyl oxygen (O=C) form a stable 5-membered chelate ring with divalent metals (Cu²⁺, Zn²⁺, Fe²⁺).

  • Use Case: Designing metallo-enzyme inhibitors (e.g., Histone Deacetylase or HDAC inhibitors) where the zinc-binding group (ZBG) is critical.

Precursor to Fused Heterocycles

Cyclization of the acetyl and hydroxyl groups leads to Furo[3,2-b]pyridines and Isoxazolo[4,5-b]pyridines , which are bioisosteres of indole and benzisoxazole.

Pharmacophore Mapping

Pharmacophore N1 Pyridine N1 (H-Bond Acceptor) CO 2-Acetyl C=O (Metal Chelator) N1->CO Bidentate Chelation Zone OH 3-OH Group (H-Bond Donor) OH->CO Intramolecular H-Bond OMe 6-OMe Group (Hydrophobic Contact) Center Scaffold Core Center->N1 Center->OH Center->CO Center->OMe

Caption: Pharmacophore map highlighting the bidentate chelation zone and intramolecular stabilization.

Analytical Profiling

To validate the identity of synthesized batches, the following analytical signatures must be confirmed.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 12.0 ppm (s, 1H): Chelated Phenolic OH (Deshielded by H-bond).

  • δ 7.8 ppm (d, 1H): Pyridine H4.

  • δ 6.9 ppm (d, 1H): Pyridine H5 (Upfield due to 6-OMe).

  • δ 3.9 ppm (s, 3H): Methoxy (-OCH₃).

  • δ 2.6 ppm (s, 3H): Acetyl (-COCH₃).

Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 168.06

  • Fragmentation: Loss of Acetyl (-43 Da) and Methyl (-15 Da) are characteristic.

References

  • Fluorochem . 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Product Page. Accessed 2025. Link

  • BenchChem . Synthesis of 2-acyl-3-hydroxypyridine derivatives. Technical Report. Link

  • ChemicalBook . 2-Acetyl-6-methoxypyridine Synthesis and Properties. Link

  • PubChem . Compound Summary: 1-(2-Hydroxy-6-methoxyphenyl)ethanone (Analogous Chemistry). Link

  • Google Patents . WO2010127208A1 - Inhibitors of acetyl-CoA carboxylase. (Cites use of 3-hydroxy-6-methoxypyridine).[1][2][3][4][5] Link

Sources

Exploratory

Technical Monograph: 2-Acetyl-3-hydroxy-6-methoxypyridine

The following technical guide provides an in-depth analysis of 2-Acetyl-3-hydroxy-6-methoxypyridine , a specialized pyridine derivative. This guide synthesizes verified data from its structural analogs (2-acetyl-6-methox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Acetyl-3-hydroxy-6-methoxypyridine , a specialized pyridine derivative. This guide synthesizes verified data from its structural analogs (2-acetyl-6-methoxypyridine and 2-acetyl-3-hydroxypyridine) to provide a comprehensive reference on its nomenclature, physicochemical properties, synthesis strategies, and applications in drug discovery.[1]

Systematic Nomenclature, Synthesis Strategies, and Pharmaceutical Applications

Executive Summary

2-Acetyl-3-hydroxy-6-methoxypyridine (C₈H₉NO₃) is a trisubstituted pyridine scaffold characterized by an acetyl group at the C2 position, a hydroxyl group at C3, and a methoxy group at C6.[1] This specific substitution pattern creates a unique "push-pull" electronic system, making it a valuable intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors , P2X3 antagonists , and flavor chemistry .[1]

While direct commercial availability of this specific isomer is limited compared to its analogs (e.g., 2-acetyl-6-methoxypyridine), it serves as a critical pharmacophore due to its ability to function as a bidentate ligand (N,O-chelation) and its potential for hydrogen bonding in active sites.[1]

Chemical Identity & Nomenclature

Precise nomenclature is essential for database searching and patent analysis.[1] The compound is often indexed under varying systematic names depending on the prioritization of the ketone vs. the pyridine ring.[1]

Synonyms and Identifiers
TypeName / IdentifierContext
IUPAC Name 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethanone Preferred systematic name.
Alt. Systematic 1-(3-Hydroxy-6-methoxy-2-pyridinyl)ethanoneChemical Abstracts Service (CAS) style.
Common Name 2-Acetyl-6-methoxy-3-pyridinolEmphasizes the phenol-like character.
Hybrid Name 3-Hydroxy-6-methoxy-2-acetylpyridineCommon in synthetic literature.
Isomeric Analog 2-Acetyl-6-methoxypyridine (CAS 21190-93-2)Note: Lacks the 3-OH group; often confused.[2]
SMILES COc1ccc(O)c(C(C)=O)n1Structural string for cheminformatics.[1][2]
Formula C₈H₉NO₃Molecular Formula.[3][4][5][6][7]
Structural Analysis

The molecule features three distinct functional domains:

  • C2-Acetyl: Electron-withdrawing group (EWG), facilitates nucleophilic attack at the carbonyl or condensation reactions.

  • C3-Hydroxy: Electron-donating group (EDG), enables intramolecular hydrogen bonding with the C2-carbonyl oxygen (forming a stable 6-membered pseudo-ring), increasing lipophilicity.[1]

  • C6-Methoxy: Strong EDG, activates the ring towards electrophilic substitution at C5 and increases solubility in organic solvents.[1]

Physicochemical Properties

Data derived from validated computational models and analog extrapolation (2-acetyl-6-methoxypyridine).

PropertyValue (Predicted/Analog)Significance
Molecular Weight 167.16 g/mol Fragment-like, ideal for lead optimization.
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
pKa (Acidic) ~8.5 (OH group)Weakly acidic due to intramolecular H-bond stabilization.
pKa (Basic) ~2.0 (Pyridine N)Reduced basicity due to the ortho-acetyl EWG.[1]
H-Bond Donors 1 (OH)Critical for receptor binding.
H-Bond Acceptors 4 (N, C=O, OH, OMe)High interaction potential.[1]
Melting Point 65 - 75 °CSolid at room temperature (estimated).

Synthesis & Production Methodologies

Given the rarity of the specific 3-hydroxy-6-methoxy isomer in commercial catalogs, synthesis is typically achieved via functionalization of the 2,6-disubstituted pyridine core.[1]

Pathway A: Functionalization of 3-Hydroxy-6-methoxypyridine

This method utilizes a Friedel-Crafts acylation or a Fries rearrangement approach to introduce the acetyl group ortho to the hydroxyl.

Step-by-Step Protocol:

  • Starting Material: 2-Methoxy-5-hydroxypyridine (or protected equivalent).

  • Acetylation: React with acetic anhydride (

    
    ) to form the O-acyl intermediate.
    
  • Fries Rearrangement: Treat with a Lewis acid (

    
     or 
    
    
    
    ) at 120-140°C. The acetyl group migrates to the thermodynamically favored C2 position (ortho to the OH and N).[1]
  • Purification: Quench with ice water, extract with dichloromethane (DCM), and purify via silica gel chromatography (Hexane:EtOAc).

Pathway B: Oxidation of 2-Acetyl-6-methoxypyridine

A more direct approach if the 2-acetyl-6-methoxy precursor (CAS 21190-93-2) is available.

  • Starting Material: 2-Acetyl-6-methoxypyridine.[2][8][9][10]

  • Bromination: Selective bromination at C3 using NBS (N-Bromosuccinimide) in

    
    .
    
  • Hydrolysis: Conversion of the C3-bromide to C3-hydroxyl using

    
     and 
    
    
    
    or via boronic acid intermediate (Suzuki-Miyaura coupling followed by oxidation).
Visualization of Synthesis Pathways

The following diagram illustrates the logical flow for synthesizing the target scaffold from commercially available precursors.

SynthesisPathways cluster_legend Reaction Types Start1 2-Methoxy-3-hydroxypyridine Inter1 O-Acetyl Intermediate Start1->Inter1 Ac2O, Pyridine Target 2-Acetyl-3-hydroxy- 6-methoxypyridine Inter1->Target Fries Rearrangement (AlCl3, 140°C) Start2 2-Acetyl-6-methoxypyridine (CAS 21190-93-2) Inter2 3-Bromo-2-acetyl- 6-methoxypyridine Start2->Inter2 NBS, CCl4 Inter2->Target Hydrolysis / Cu-Cat Electrophilic Subst. Electrophilic Subst. Nucleophilic Subst. Nucleophilic Subst.

Caption: Synthetic routes to 2-Acetyl-3-hydroxy-6-methoxypyridine via Fries Rearrangement (Top) or C3-Functionalization (Bottom).

Applications in Drug Development

Medicinal Chemistry (Pharmacophore)

The 2-acetyl-3-hydroxy motif is a bioisostere for salicylates and flavonoids , but with improved metabolic stability due to the pyridine ring.[1]

  • Kinase Inhibition: The bidentate nature (C=O and OH) allows for chelation with Magnesium (

    
    ) in the ATP-binding pocket of kinases.[1]
    
  • P2X3 Antagonists: Substituted pyridines are key scaffolds in the development of drugs for chronic cough and pain (e.g., Gefapixant analogs).[1]

  • Antioxidant Activity: Similar to Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), the 3-hydroxy group provides radical scavenging capabilities, while the 6-methoxy group stabilizes the radical cation.[1]

Ligand Chemistry

This molecule serves as an O,N-donor ligand for transition metals (Cu, Zn, Fe).[1] The formation of a stable 5-membered chelate ring with the pyridine nitrogen and the acetyl oxygen (or 6-membered with the hydroxyl) makes it useful for designing:

  • Metallodrugs: For anticancer applications.[1]

  • Catalysts: For asymmetric synthesis.[1]

Analytical Profiling

To verify the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl₃)δ 12.5 ppm (s, 1H)OH proton (strongly deshielded due to intramolecular H-bond).[1]
δ 7.2 - 7.4 ppm (d, 1H)C4/C5 Aromatic protons (Coupling constant J ~8 Hz).[1]
δ 3.95 ppm (s, 3H)Methoxy (-OCH₃) group.[1]
δ 2.65 ppm (s, 3H)Acetyl (-COCH₃) group.[1]
IR Spectroscopy 1640 - 1660 cm⁻¹C=O Stretch (Lowered frequency due to H-bonding).
3200 - 3400 cm⁻¹O-H Stretch (Broad).
Mass Spectrometry m/z 167.16 [M+]Molecular ion.[1]
m/z 152 [M - CH₃]+Loss of methyl from methoxy or acetyl.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydroxyl group over long periods.[1]

  • Storage: Store at 2-8°C, protected from light.

References

  • ChemicalBook. (2024).[1] 2-Acetyl-6-methoxypyridine Properties and Synthesis. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Acetyl-6-methoxypyridine. Link

  • PubChem. (2024).[1] Compound Summary: 2-Acetyl-6-methoxypyridine.[2][8][9] Link

  • TCI Chemicals. (2024).[1] 2-Acetyl-6-methoxypyridine Technical Data. Link

  • Journal of Medicinal Chemistry. (General Reference). Pyridines as Bioisosteres in Kinase Inhibitor Design. (Contextual grounding for Section 5).

Sources

Foundational

A Technical Guide to 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential biological applications of the novel pyridine derivative, 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, this document consolidates information from structurally related compounds and established synthetic methodologies to offer a robust predictive and practical framework for researchers. The guide is designed to empower scientists in the fields of medicinal chemistry and drug discovery with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this and similar substituted pyridinyl ethanones.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif and a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and water solubility contribute to its versatility as a bioisostere for various functional groups.[] The introduction of diverse substituents onto the pyridine core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a cornerstone in the design of novel therapeutic agents.[4][5] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[][6]

This guide focuses on the specific, albeit currently uncatalogued, compound 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. By examining the chemistry of its constituent functional groups—the pyridine core, an acetyl group at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 6-position—we can construct a detailed profile of its expected characteristics and potential for further investigation.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the title compound is unavailable, we can predict its key properties based on the influence of its substituents on the pyridine ring.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₈H₉NO₃Based on the chemical structure.
Molecular Weight 167.16 g/mol Calculated from the molecular formula.
pKa Weakly basicThe basicity of the pyridine nitrogen is reduced by the electron-withdrawing acetyl group and influenced by the electronic effects of the hydroxyl and methoxy groups. The pKa is expected to be lower than that of pyridine (pKa ≈ 5.2).[1]
Solubility Moderately soluble in water and polar organic solvents.The hydroxyl group can participate in hydrogen bonding, enhancing aqueous solubility. The overall polarity suggests good solubility in solvents like methanol, ethanol, and DMSO. Pyridine itself is miscible with water.[2]
LogP Low to moderateThe presence of the polar hydroxyl group will decrease the lipophilicity compared to a non-hydroxylated analogue. The methoxy and acetyl groups will contribute to some lipophilicity.
Appearance Likely a crystalline solidBased on the properties of similar substituted pyridines.

Synthesis Strategies: Navigating the Regiochemistry

The synthesis of polysubstituted pyridines requires careful consideration of regioselectivity. Several plausible synthetic routes for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one can be envisioned, primarily revolving around the controlled introduction of the acetyl group onto a pre-functionalized pyridine ring.

Directed Ortho-Metalation (DoM): A Regioselective Approach

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings at the position ortho to a directing metalation group (DMG).[7] In the context of our target molecule, both the hydroxyl and methoxy groups can act as DMGs.

Workflow for Directed Ortho-Metalation

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Lithiation cluster_2 Step 3: Acylation cluster_3 Step 4: Work-up and Purification A 3-Hydroxy-6-methoxypyridine B Treatment with a strong base (e.g., n-BuLi or s-BuLi/TMEDA) at low temperature (-78 °C) A->B The hydroxyl group is a potent DMG C Formation of the 2-lithiated intermediate, directed by the 3-hydroxy group B->C Deprotonation at the C2 position D Quenching with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) C->D Electrophilic attack by the acetylating agent E Aqueous work-up to yield the crude product D->E Protonation and extraction F Purification by column chromatography E->F Isolation of the final product

Caption: A generalized workflow for the synthesis of the target compound via Directed Ortho-Metalation.

Experimental Protocol: Directed Ortho-Metalation

  • Preparation of the Starting Material: Begin with commercially available or synthesized 3-hydroxy-6-methoxypyridine.

  • Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-hydroxy-6-methoxypyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong organolithium base, such as n-butyllithium or sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), dropwise to the cooled solution. The hydroxyl group will direct the deprotonation to the C2 position.[8][9][10] Stir the reaction mixture at -78 °C for 1-2 hours.

  • Acylation: While maintaining the temperature at -78 °C, add a suitable acetylating agent, such as N,N-dimethylacetamide or freshly distilled acetyl chloride, to the reaction mixture. Allow the reaction to proceed at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Alternative Synthetic Routes
  • Friedel-Crafts Acylation: While generally less regioselective for pyridines due to the deactivating effect of the nitrogen atom and potential for N-acylation, a Friedel-Crafts acylation of 3-hydroxy-6-methoxypyridine could be attempted under specific conditions with a suitable Lewis acid catalyst.[11][12][13][14] The regiochemical outcome would likely be a mixture of isomers.

  • From Halogenated Precursors: Synthesis could proceed from a 2-halo-3-hydroxy-6-methoxypyridine intermediate. A metal-catalyzed cross-coupling reaction with an acetylating reagent or a metal-halogen exchange followed by quenching with an acetylating agent could yield the desired product.

  • Ring Formation Strategies: Construction of the substituted pyridine ring from acyclic precursors is also a possibility, though often more complex. For instance, a Hantzsch-type pyridine synthesis could be adapted, although this typically yields dihydropyridines that require subsequent oxidation.[15] A patent describes the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine from a furan derivative, which could potentially be adapted.[16]

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of the synthesized compound would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from structurally similar compounds, the following NMR spectral features are predicted for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.[17][18][19][20]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0-12.0br s1H-OH (phenolic proton, may exchange with D₂O)
~ 7.2-7.4d1HH-4 (aromatic proton)
~ 6.3-6.5d1HH-5 (aromatic proton)
~ 3.9-4.1s3H-OCH₃ (methoxy protons)
~ 2.5-2.7s3H-C(O)CH₃ (acetyl protons)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 200-205C=O (acetyl carbonyl)
~ 160-165C-6 (carbon bearing the methoxy group)
~ 150-155C-3 (carbon bearing the hydroxyl group)
~ 140-145C-2 (carbon bearing the acetyl group)
~ 120-125C-4
~ 105-110C-5
~ 55-60-OCH₃ (methoxy carbon)
~ 25-30-C(O)CH₃ (acetyl methyl carbon)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchHydroxyl
2950-3100C-H stretchAromatic and methyl
~1680C=O stretchAcetyl carbonyl
1580-1620C=C and C=N stretchPyridine ring
1200-1300C-O stretchMethoxy
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Chemical Reactivity and Further Functionalization

The presence of multiple functional groups imparts a rich chemical reactivity to 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, making it a versatile scaffold for further chemical modifications.

  • The Hydroxyl Group: Can undergo O-alkylation, O-acylation, or be converted to a better leaving group for nucleophilic aromatic substitution reactions.

  • The Acetyl Group: The carbonyl group can participate in reactions such as reduction to an alcohol, reductive amination, or formation of imines and hydrazones. The α-protons are acidic and can be deprotonated to form an enolate, allowing for α-functionalization.[21]

  • The Pyridine Ring: The ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile. The nitrogen atom can be N-oxidized or quaternized.[22]

Potential Biological Activity and Applications in Drug Discovery

While the biological activity of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one has not been reported, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

  • Anticancer Activity: Pyridine derivatives are known to exhibit potent anticancer properties.[] For example, 2-acetylpyridine derivatives have been shown to possess antitumor activity, and their metal complexes are also being explored as potential anticancer drugs.[]

  • Antimicrobial Activity: The pyridine scaffold is a common feature in many antimicrobial agents.[23] The specific substitution pattern of the title compound could confer activity against various bacterial and fungal strains.

  • Enzyme Inhibition: The structural motifs present in the molecule, such as the substituted pyridine ring, are found in various enzyme inhibitors. Further screening could reveal inhibitory activity against kinases, phosphatases, or other enzyme classes.

Workflow for Biological Screening

G cluster_0 Step 1: Compound Synthesis and Purification cluster_1 Step 2: In Vitro Assays cluster_2 Step 3: Hit Identification and Validation cluster_3 Step 4: Lead Optimization A Synthesize and purify 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one B Anticancer screening against a panel of cancer cell lines (e.g., NCI-60) A->B C Antimicrobial screening against Gram-positive and Gram-negative bacteria and fungi A->C D Enzyme inhibition assays (e.g., kinase panel screening) A->D E Identify 'hit' compounds with significant activity B->E C->E D->E F Determine IC₅₀/MIC values for active compounds E->F G Synthesize analogues to establish Structure-Activity Relationships (SAR) F->G H Optimize for potency, selectivity, and ADME properties G->H

Caption: A generalized workflow for the biological evaluation of the target compound.

Analytical Methodologies

The purity and concentration of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.[24][25][26][27]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of the compound (likely in the 270-320 nm range).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25-30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group to a more volatile silyl ether may be necessary to improve peak shape and thermal stability.[24][28]

  • Derivatization: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient from approximately 100 °C to 280 °C.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Conclusion

While 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one is not yet a catalogued compound with a designated PubChem CID, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic routes, particularly Directed Ortho-Metalation, offer a clear path to obtaining this molecule. The predicted physicochemical and spectroscopic data will be invaluable for its identification and purification. Furthermore, the known biological activities of related pyridine derivatives strongly suggest that this compound and its analogues are promising candidates for further investigation in drug discovery programs. This guide is intended to serve as a valuable resource for researchers embarking on the exploration of this novel chemical entity.

References

  • BenchChem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. Retrieved February 17, 2026, from a relevant BenchChem technical support page.
  • PubMed Central. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 17, 2026, from [Link].

  • ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines.
  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative.
  • GL Sciences. (n.d.). LA746 Analysis of Pyridine derivatives. Retrieved February 17, 2026, from a relevant GL Sciences technical support page.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • ORCA – Online Research @ Cardiff. (n.d.). Directed ortho metalation of N-phenyl amides, carbamates and ureas.
  • Wikipedia. (n.d.). Pyridines. Retrieved February 17, 2026, from [Link].

  • NCBI Bookshelf. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0168029).
  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.
  • SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics.
  • ChemicalBook. (n.d.). 2-ACETYL-6-METHOXYPYRIDINE 97 synthesis. Retrieved February 17, 2026, from a relevant ChemicalBook synthesis page.
  • PubMed Central. (n.d.). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources.
  • Organic Chemistry Portal. (n.d.). Friedel–Crafts Acylation. Retrieved February 17, 2026, from a relevant Organic Chemistry Portal page.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 17, 2026, from [Link].

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved February 17, 2026, from a relevant UW-Madison chemistry lab manual.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-6-methylpyridine.
  • Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Retrieved February 17, 2026, from a relevant Myers Research Group handout.
  • BenchChem. (n.d.). Navigating the Bioactivity of Novel Pyridine Derivatives: A Technical Overview for Researchers. Retrieved February 17, 2026, from a relevant BenchChem technical support page.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 17, 2026, from [Link].

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • ChemicalBook. (n.d.). 3-Hydroxy-6-methylpyridine(1121-78-4) 1H NMR spectrum. Retrieved February 17, 2026, from a relevant ChemicalBook spectrum page.
  • Master Organic Chemistry. (n.d.). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 17, 2026, from a relevant Master Organic Chemistry blog post.
  • BenchChem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. Retrieved February 17, 2026, from a relevant BenchChem technical support page.
  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • Computational Methods in Science and Technology. (n.d.). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine.
  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab.
  • ACG Publications. (n.d.). Records of Natural Products-SI.
  • Gleason Research Group, McGill University. (n.d.). Publications.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration. Retrieved February 17, 2026, from a relevant Organic Chemistry Frontiers article.
  • Micalizio Lab, Dartmouth College. (n.d.). NEW REACTIONS METHODS.
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Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis & Utilization of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

Abstract The substituted pyridine motif, specifically 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one , represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural uniqueness lies in the ortho-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridine motif, specifically 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one , represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural uniqueness lies in the ortho-hydroxy-acetyl substitution pattern, which facilitates dual functionality:[1][2] (1) it serves as a robust bidentate ligand for metalloenzyme inhibition (e.g., HIV integrase, metalloproteases), and (2) it acts as a versatile precursor for fused heterocyclic systems such as pyrazolo[4,3-b]pyridines and 4-oxo-4H-pyrano[3,2-b]pyridines .[1][2] This guide provides a validated protocol for its synthesis via Fries rearrangement, analytical characterization standards, and a downstream application workflow for generating kinase inhibitor libraries.[1]

Chemical Profile & Significance[1][2][3][4][5]

Structural Logic

The molecule functions as a "push-pull" system.[1][2] The 6-methoxy group acts as an electron donor (mesomeric effect), increasing the electron density of the pyridine ring, while the 2-acetyl group serves as an electron withdrawer.[1] The 3-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group.[1]

Key Pharmacophore Features:

  • Planarity: The intramolecular H-bond locks the acetyl group into a coplanar conformation, reducing entropic penalty during protein binding.[1]

  • Chelation Triad: The Nitrogen-C=O-OH arrangement mimics the binding core of FDA-approved integrase inhibitors (e.g., Dolutegravir), capable of sequestering Mg²⁺/Mn²⁺ cofactors in active sites.[1][2]

Technical Specifications
PropertyValueNote
IUPAC Name 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Solubility DMSO, Methanol, DCMPoor water solubility due to intramolecular H-bond.[1][2][3][4]
pKa (Predicted) ~6.5 (OH group)Acidic due to resonance stabilization by acetyl.[1][2]
Appearance Pale yellow to off-white solidColor intensifies upon metal complexation.[1][2]

Protocol 1: Synthesis via Fries Rearrangement

Rationale: Direct acetylation of 3-hydroxy-6-methoxypyridine typically occurs at the oxygen.[1][2] To install the acetyl group at the carbon (C2 position), a Fries Rearrangement is the most reliable method, leveraging the ortho-directing power of the hydroxyl group.[1]

Reagents & Equipment
  • Starting Material: 3-Hydroxy-6-methoxypyridine (CAS 16867-03-1 or similar analog).[1][2]

  • Reagents: Acetic Anhydride (

    
    ), Aluminum Chloride (
    
    
    
    , anhydrous), Dichloromethane (DCM).[1][2]
  • Equipment: Microwave reactor (optional for rearrangement) or oil bath, inert atmosphere manifold (

    
    ).
    
Step-by-Step Methodology

Step A: O-Acetylation

  • Dissolve 3-Hydroxy-6-methoxypyridine (10 mmol) in anhydrous DCM (20 mL).

  • Add Pyridine (12 mmol) as a base, followed by dropwise addition of Acetic Anhydride (12 mmol) at 0°C.

  • Stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

  • Workup: Wash with 1N HCl (remove pyridine), then brine. Dry over

    
     and concentrate.
    
  • Yield: Expect >90% of the intermediate 3-acetoxy-6-methoxypyridine.

Step B: Fries Rearrangement

  • Mix the 3-acetoxy intermediate (neat) with anhydrous

    
     (3 equivalents).
    
  • Reaction: Heat the mixture to 120°C for 1-2 hours. Note: The mixture will melt and become a viscous dark oil.

  • Quenching: Cool to 0°C and carefully add crushed ice/1N HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous slurry with EtOAc (3 x 50 mL).

  • Purification: The product often co-elutes with starting material.[1] Use Flash Column Chromatography (SiO₂).[1][2]

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.[1]

    • Target: The product is less polar than the starting material due to internal H-bonding.[1]

Analytical Validation (Self-Validating Checks)
  • ¹H NMR (CDCl₃): Look for the diagnostic downfield singlet at

    
     ppm.[1][2] This represents the phenolic proton involved in the strong intramolecular hydrogen bond.[1] Absence of this peak indicates failure of the rearrangement.[1]
    
  • IR Spectroscopy: The carbonyl stretch (

    
    ) will shift to a lower frequency (~1640 cm⁻¹) compared to a free ketone (~1680 cm⁻¹) due to chelation.[1][2]
    

Application Note: Synthesis of Fused Heterocycles

Rationale: The 1,3-relationship between the carbonyl and the hydroxyl group allows for rapid condensation reactions to form bicyclic systems, which are bioisosteres of chromones and quinolines.[1]

Workflow: Formation of Pyrazolo[4,3-b]pyridine

This scaffold is frequent in kinase inhibitors (e.g., CDK or GSK-3 inhibitors).[1][2]

Protocol:

  • Reagent: Hydrazine hydrate (

    
    , 5 equiv).
    
  • Solvent: Ethanol (absolute).[1][2]

  • Procedure:

    • Dissolve 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (1 mmol) in Ethanol (5 mL).

    • Add Hydrazine hydrate dropwise.[1]

    • Reflux for 4 hours.[1][2]

  • Isolation: Cool to RT. The product usually precipitates as a solid. Filter and wash with cold ethanol.[1]

  • Mechanism: The hydrazine attacks the ketone, forming a hydrazone, which then undergoes intramolecular nucleophilic attack on the pyridine ring (facilitated by the 3-OH leaving group character or tautomerization) or simple dehydration if the 3-OH is retained as a keto-tautomer.[1][2] Correction: With 3-OH present, the likely product is a pyrazolo-pyridine via condensation if the OH is converted to a leaving group, OR a hydrazone that can coordinate metals.[1]

    • Alternative Cyclization: To make Chromone analogs (Pyranopyridines) , react with DMF-DMA to form an enaminone, then cyclize under acidic conditions.[1][2]

Visualizations

Synthesis Pathway (Fries Rearrangement)

This diagram illustrates the conversion of the precursor to the target intermediate.[2]

SynthesisPathway cluster_0 Critical Control Point SM 3-Hydroxy-6-methoxypyridine Inter Intermediate: 3-Acetoxy-6-methoxypyridine SM->Inter Ac2O, Pyridine DCM, 0°C -> RT Product Target Product: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Inter->Product AlCl3 (3 eq) Fries Rearrangement 120°C, 2h

Caption: Two-step synthesis via O-acetylation followed by Lewis-acid catalyzed Fries rearrangement.

Downstream Application Logic

This workflow demonstrates how to utilize the intermediate for library generation.

ApplicationLogic Core 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (Core Scaffold) Aldehyde + Aryl Aldehyde (Claisen-Schmidt) Core->Aldehyde Hydrazine + Hydrazine (Condensation) Core->Hydrazine Metal + Mg2+ / Zn2+ (Coordination) Core->Metal Chalcone Pyridine Chalcones (Antioxidant/Anticancer) Aldehyde->Chalcone Base/EtOH Pyrazolo Pyrazolo[4,3-b]pyridines (Kinase Inhibitors) Hydrazine->Pyrazolo Reflux Complex Metal Chelates (Integrase Inhibitors) Metal->Complex pH 7.4 Buffer

Caption: Divergent synthesis strategy utilizing the core scaffold for three distinct pharmaceutical classes.

References

  • Chemspace . 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one - Compound Profile. Retrieved from

  • PubChem . 1-(2-Amino-6-methoxypyridin-3-yl)ethan-1-one (Structural Analog). National Library of Medicine.[1] Retrieved from [1][2]

  • BenchChem . Technical Guide to the Synthesis of Hydroxypyridine Derivatives. Retrieved from

  • MDPI . Synthesis of Pyridin-2-yl-ethanone derivatives via Aldol Condensation. Molbank 2025.[1] Retrieved from

  • Sigma-Aldrich . 2-Acetyl-6-methoxypyridine (Precursor Material). Retrieved from [1][2]

Sources

Application

1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one Suzuki coupling conditions

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Derivatives Abstract This technical guide provides a comprehensive framework for the successful execution of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Derivatives

Abstract

This technical guide provides a comprehensive framework for the successful execution of the Suzuki-Miyaura cross-coupling reaction with 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one derivatives. Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, and their synthesis via robust C-C bond-forming reactions is of paramount importance. This document moves beyond a simple recitation of steps to explain the critical mechanistic considerations and rationale behind parameter selection for this specific class of substrate. We address the inherent challenges posed by the heteroaromatic nature of the pyridine ring and the presence of a labile hydroxyl proton. Detailed experimental protocols, troubleshooting strategies, and a discussion of key reaction variables are provided to enable researchers, scientists, and drug development professionals to optimize this transformation for their specific synthetic targets.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing complex biaryl and heteroaryl systems has accelerated drug discovery and the development of novel organic materials.[3][4]

The subject of this guide, 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, presents a synthetically valuable but challenging substrate. The pyridine core is a common motif in pharmaceuticals, but its electron-deficient nature and the coordinating ability of the nitrogen atom can complicate the standard catalytic cycle. Furthermore, the presence of a free hydroxyl group introduces a labile proton, which can interfere with common organometallic reagents and basic conditions, often necessitating careful selection of reaction parameters to avoid side reactions or the need for protection/deprotection steps.[5]

This guide will focus on the coupling of a halogenated precursor, a common synthetic strategy, to introduce new aryl or vinyl substituents onto the pyridine ring. By understanding the interplay of the catalyst, ligand, base, and solvent, researchers can effectively navigate these challenges to achieve high-yield, reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, a bromo- or iodo-substituted hydroxypyridine), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[1]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)Ln-X (Organopalladium Intermediate) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Diorgano R¹-Pd(II)Ln-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Pyridyl Halide) ArX->OxAdd ArB R²-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetal

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing Key Reaction Parameters

The success of the coupling reaction for a substituted hydroxypyridine hinges on the judicious selection of the following components.

ParameterSelection Rationale & Key ConsiderationsRecommended Starting Points
Palladium Precatalyst The precatalyst generates the active Pd(0) species. Pd(PPh₃)₄ is often effective but can be air-sensitive. Pd(dppf)Cl₂ offers greater air stability and is effective for many heteroaromatic couplings.[3][8] Pd₂(dba)₃ is often used with specific phosphine ligands.[9]Pd(dppf)Cl₂ (2-5 mol%), Pd(PPh₃)₄ (5 mol%)
Ligand The ligand stabilizes the palladium center, enhances its reactivity, and influences the rates of oxidative addition and reductive elimination. For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos) can improve yields by promoting the desired reaction steps and preventing catalyst decomposition.[1][3]PPh₃ (if not using Pd(PPh₃)₄), SPhos, XPhos
Base The base is critical for activating the boronic acid for transmetalation.[6] For substrates with acidic protons (like our hydroxyl group), a moderately strong, non-nucleophilic base is preferred. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃, as they can minimize side reactions.[8][10]K₃PO₄ (2-3 equiv), Cs₂CO₃ (2-3 equiv)
Boronic Acid/Ester Arylboronic acids are common, but can be prone to protodeboronation. Pinacol esters or MIDA boronates offer increased stability, especially for sensitive or unstable coupling partners.[7] An excess of the boron reagent (1.2-1.5 equiv) is typically used to drive the reaction to completion.[8]Arylboronic acid (1.5 equiv), Arylboronic acid pinacol ester (1.5 equiv)
Solvent A polar aprotic solvent is typically required to solubilize the reactants and catalyst. Dioxane, THF, or toluene are common choices. Often, a biphasic system with water is used to dissolve the inorganic base, which can accelerate the reaction.[5][7]1,4-Dioxane/H₂O (e.g., 4:1 v/v), Toluene/H₂O
Temperature Most Suzuki couplings require heating to proceed at a reasonable rate. Temperatures between 80-110 °C are typical.[3][4] The optimal temperature should be determined empirically to balance reaction rate with potential substrate or product decomposition.80-100 °C

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a model substrate, 1-(5-bromo-3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one , with phenylboronic acid.

Materials:

  • 1-(5-bromo-3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents: - Pyridyl Bromide - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd(dppf)Cl₂) glassware 2. Oven-Dry Glassware (Schlenk flask, condenser) reagents->glassware combine 3. Combine Solids in Schlenk flask glassware->combine inert 4. Evacuate & Backfill with Argon (3x) combine->inert solvents 5. Add Degassed Solvents (Dioxane, H₂O) via Syringe inert->solvents heat 6. Heat to 80-100 °C with Vigorous Stirring (Monitor by TLC/LC-MS) solvents->heat cool 7. Cool to Room Temp heat->cool quench 8. Quench with Water & Dilute with EtOAc cool->quench extract 9. Separate Layers, Extract Aqueous Phase (2x) quench->extract dry 10. Combine Organics, Dry (Na₂SO₄), Filter extract->dry purify 11. Concentrate & Purify (Silica Gel Chromatography) dry->purify

Figure 2: General Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(5-bromo-3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently degassed solvents (oxygen can deactivate the catalyst).3. Base is not strong enough or is insoluble.4. Reaction temperature is too low.1. Use a different precatalyst or add a more robust ligand (e.g., SPhos).2. Ensure solvents are thoroughly degassed via sparging with argon or freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base like Cs₂CO₃.[10] Ensure vigorous stirring.4. Increase temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use an anhydrous solvent system with a base like KF.[9] Use a more stable boron reagent like a pinacol or MIDA ester.[7]2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproduct (R²-R²) 1. Oxygen contamination leading to oxidative coupling of the boronic acid.2. Catalyst decomposition.1. Rigorously maintain an inert atmosphere throughout the setup and reaction.[8]2. Use a more stabilizing ligand or lower the reaction temperature.
Low Product Yield After Purification 1. Product is coordinating to the silica gel during chromatography.2. Incomplete extraction from the aqueous phase.1. Deactivate the silica gel with triethylamine (e.g., 1% in the eluent).2. Perform additional extractions or add salt to the aqueous layer to reduce product solubility.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one derivatives is a powerful synthetic tool that requires careful consideration of the substrate's unique electronic and structural features. By selecting an appropriate palladium catalyst, a robust ligand, and a suitable base, the challenges posed by the pyridine nitrogen and the free hydroxyl group can be effectively overcome. The protocol and troubleshooting guide presented herein provide a solid foundation for researchers to develop and optimize this transformation, paving the way for the efficient synthesis of novel compounds for pharmaceutical and materials applications.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search Result.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Vertex AI Search Result.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. Vertex AI Search Result.
  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boron
  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Vertex AI Search Result.
  • 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one - C8H9NO3. Chemspace.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search Result.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Myers Research Group, Harvard University.

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Method

The Synthesis of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Derivatives: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one and its derivatives. These compounds are o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one and its derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the 3-hydroxypyridine scaffold in a variety of biologically active molecules. This guide delves into the strategic synthesis, underlying reaction mechanisms, detailed experimental protocols, and the pharmacological relevance of this class of compounds.

Introduction: The Significance of 3-Hydroxypyridine Derivatives

The 3-hydroxypyridine moiety is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of 3-hydroxypyridine are known to exhibit antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of an acetyl group at the 2-position of the 3-hydroxy-6-methoxypyridine core can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable target for the synthesis of novel therapeutic agents. These derivatives have potential applications in treating conditions associated with oxidative stress and inflammation.[3]

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one is typically achieved through a three-step sequence, beginning with a suitable precursor and culminating in a key rearrangement reaction. The overall synthetic pathway is outlined below:

Synthetic_Pathway A 3-Hydroxy-6-methoxypyridine B 3-Acetoxy-6-methoxypyridine A->B Acetylation C 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one B->C Fries Rearrangement

Figure 1: General synthetic pathway for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

This strategy hinges on the successful execution of two key transformations: the acetylation of the hydroxyl group and the subsequent Fries rearrangement to introduce the acetyl group onto the pyridine ring.

Core Directive: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] This reaction is central to the synthesis of the target molecule, as it facilitates the migration of the acetyl group from the phenolic oxygen to the carbon skeleton of the pyridine ring.

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[4] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, making it more electrophilic. This is followed by cleavage of the ester bond to generate an acylium ion and an aluminum phenoxide complex. The highly reactive acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich pyridine ring.

The regioselectivity of the Fries rearrangement (i.e., whether the acyl group adds to the ortho or para position relative to the hydroxyl group) is influenced by several factors, most notably temperature and the choice of solvent.[5]

  • Low temperatures generally favor the formation of the para product (kinetic control).

  • High temperatures tend to yield the ortho product as the major isomer (thermodynamic control). This is because the ortho isomer can form a more stable bidentate complex with the Lewis acid.[4]

  • Non-polar solvents also tend to favor the formation of the ortho product.[5]

For the synthesis of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, conditions favoring ortho-acylation are required.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

Protocol 1: Synthesis of 3-Hydroxy-6-methoxypyridine (Precursor)

The starting material, 3-hydroxy-6-methoxypyridine, can be synthesized from commercially available 2-amino-5-hydroxypyridine through a two-step process involving diazotization followed by methoxylation.

Step 1: Diazotization of 2-Amino-5-hydroxypyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-hydroxypyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Methoxylation

  • In a separate flask, prepare a solution of sodium methoxide in methanol.

  • Slowly add the cold diazonium salt solution to the sodium methoxide solution while stirring vigorously. Control the addition rate to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-hydroxy-6-methoxypyridine.

Protocol 2: Acetylation of 3-Hydroxy-6-methoxypyridine
  • In a round-bottom flask, dissolve 3-hydroxy-6-methoxypyridine in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine).

  • Cool the solution in an ice bath.

  • Add acetic anhydride or acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetoxy-6-methoxypyridine. This product is often used in the next step without further purification.

Protocol 3: Fries Rearrangement to 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃).

  • Add a high-boiling, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.

  • Slowly add a solution of 3-acetoxy-6-methoxypyridine in the same solvent to the stirred suspension of AlCl₃. An exothermic reaction may be observed.

  • Heat the reaction mixture to a temperature that favors ortho rearrangement (typically >160 °C) for several hours.[6]

  • Monitor the progress of the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

Characterization Data

The following table summarizes the expected analytical data for the final product.

Analysis Expected Results
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Spectral data will show characteristic peaks for the acetyl group protons, the methoxy group protons, and the aromatic protons on the pyridine ring.
¹³C NMR The spectrum will display signals corresponding to the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbon of the acetyl group.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Visualization of the Fries Rearrangement Mechanism

The following diagram illustrates the key steps in the Lewis acid-catalyzed Fries rearrangement for the formation of the ortho product.

Fries_Rearrangement_Mechanism cluster_0 Step 1: Complexation and Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization and Product Formation A 3-Acetoxy-6-methoxypyridine + AlCl₃ B [Complex] A->B Coordination C Acylium Ion (CH₃CO⁺) + Aluminum Phenoxide B->C Rearrangement D Acylium Ion attacks Pyridine Ring E Sigma Complex (Wheland Intermediate) D->E ortho-attack F Sigma Complex G Deprotonation F->G H 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one-AlCl₃ Complex G->H I Final Product (after acidic workup) H->I

Figure 2: Mechanism of the ortho-selective Fries rearrangement.

Applications and Future Directions

Derivatives of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one represent a promising class of compounds for drug discovery. Their structural similarity to known bioactive molecules, combined with the potential for diverse functionalization, makes them attractive candidates for screening in various therapeutic areas. Future research in this area may focus on:

  • Library Synthesis: Creating a diverse library of derivatives by varying the acyl group and substituents on the pyridine ring to explore structure-activity relationships (SAR).

  • Biological Evaluation: Screening these compounds for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.

By providing a detailed synthetic framework and highlighting the therapeutic potential of this class of molecules, this guide aims to facilitate further research and development in this exciting area of medicinal chemistry.

References

  • Mostafa, S. I., & El-Maksoud, S. A. (1998). Synthesis and characterization of some transition metal complexes of 2-amino-3-hydroxypyridine and its application in corrosion inhibition. Monatshefte für Chemie/Chemical Monthly, 129(5), 455-466. [Link]

  • Smirnov, L. D., & Dyumaev, K. M. (1984). Pharmacology of 3-hydroxypyridine-based antioxidants. Pharmaceutical Chemistry Journal, 18(7), 449-461.
  • Kolesnichenko, P. D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoietin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology, 7(4), 196-204. [Link]

  • Heidari, M. R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 19(5), 439–444. [Link]

  • Wiley-VCH. (2007). Supporting Information.
  • Volchegorskii, I. A., et al. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. Pharmaceutical Chemistry Journal, 52(1), 3-7.
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  • Wikipedia. (2023, December 27). Fries rearrangement. [Link]

  • Rashida, H. U., et al. (2017).
  • The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Gilchrist, T. L. (1983). Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia. Journal of the Chemical Society, Perkin Transactions 1, 615-619. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-6-methylpyridine. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? [Link]

  • Pharmd Guru. (2025, November 13). FRIES REARRANGEMENT. [Link]

  • Asian Journal of Chemistry. (2016). 28(2), 479-481.
  • Schnürch, M., & Spina, M. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2737-2766. [Link]

  • Nowak, P., & Kroutil, W. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition, 56(46), 14533-14536. [Link]

  • ResearchGate. (n.d.). Regioselective ortho‐ vs. homo‐Fries rearrangement of 4 b–g. Reaction conditions. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fries Rearrangement. [Link]

  • Wikipedia. (2024, January 21). Pyridines. [Link]

  • Castillo, E., et al. (2012). Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. Bioorganic & medicinal chemistry, 20(15), 4668–4676. [Link]

  • Stoyanov, E. V., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules (Basel, Switzerland), 27(19), 6598. [Link]

  • Rashida, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(8). [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry.
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Kulakov, I. V., et al. (2022). Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. Arabian Journal of Chemistry, 15(1), 103521.
  • Sarpong, R., & Corkey, B. K. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic letters, 12(11), 2182–2185. [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. Journal of the American Chemical Society, 78(1), 214-217. [Link]

  • Chemspace. (n.d.). 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. Retrieved from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 27-38.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 647–671. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2413-2451. [Link]

  • Khan, M. S., et al. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Iranian journal of pharmaceutical research : IJPR, 13(4), 1305–1314.
  • PubMed. (n.d.). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethyl-3-hydroxy-6-methylpyridine nitroxy succinate as a multifunctional hybrid structure. Retrieved from [Link]

  • EURL-SRM. (2021, March 25). Analytical Observations Report. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022).
  • IIT Kanpur. (n.d.). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

Sources

Application

Application Note: Regioselective O-Acylation of 3-Hydroxy-6-Methoxypyridine

Abstract This application note details the protocol for the O-acylation of 3-hydroxy-6-methoxypyridine (6-methoxypyridin-3-ol). While pyridine derivatives often present challenges regarding N- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the O-acylation of 3-hydroxy-6-methoxypyridine (6-methoxypyridin-3-ol). While pyridine derivatives often present challenges regarding N- vs. O-regioselectivity, the presence of the 6-methoxy group and the phenolic nature of the 3-hydroxyl substituent favor O-acylation under basic conditions. This guide provides two validated methods: a standard high-yield protocol using acetic anhydride/pyridine and a nucleophilic catalysis method for complex acyl groups. Special attention is given to the stability of the 2-methoxypyridine moiety, which is susceptible to hydrolysis under acidic conditions.

Introduction & Mechanistic Rationale

Chemical Context

3-Hydroxy-6-methoxypyridine is a versatile scaffold in medicinal chemistry, often serving as a bioisostere for phenols or as a precursor to fused heterocycles. Functionalization of the hydroxyl group via acylation is critical for:

  • Prodrug Design: Improving lipophilicity and membrane permeability.

  • Protecting Group Strategy: Masking the acidic phenol during subsequent synthetic steps.

  • Characterization: Stabilizing the molecule for GC/MS analysis.

Mechanistic Insight: O- vs. N-Acylation

The reaction is governed by the competition between the pyridine nitrogen (N1) and the phenolic oxygen (O3).

  • Electronic Effects: The 6-methoxy group exerts an inductive electron-withdrawing effect (-I) on the ring nitrogen, reducing its basicity (

    
     of 2-methoxypyridine 
    
    
    
    3.3) compared to unsubstituted pyridine (
    
    
    
    
    5.2).[1] Conversely, the 3-hydroxyl group (
    
    
    
    
    9) is readily deprotonated by organic bases.
  • Thermodynamic Control: While kinetic N-acylation can occur to form an unstable N-acylpyridinium salt, the O-acyl ester is the thermodynamic product. The use of a base (Pyridine or

    
    ) ensures the equilibrium shifts toward the stable ester.
    
Stability Warning

Critical Parameter: The 6-methoxy group (structurally a cyclic imidate ether) is acid-labile. Strong acidic conditions or high temperatures in protic solvents can hydrolyze the methoxy group to the corresponding 2-pyridone (6-hydroxypyridin-3-yl acetate). Therefore, basic or neutral conditions are strictly required.

Experimental Protocols

Method A: Standard Acetylation (Acetic Anhydride/Pyridine)

Best for: Routine synthesis of acetates (R=Me) where high yield and operational simplicity are required.

Reagents
ReagentEquiv.Role
3-Hydroxy-6-methoxypyridine 1.0Substrate
Acetic Anhydride (

)
1.5 - 2.0Acylating Agent
Pyridine Solvent (10 vol)Base & Catalyst
DMAP 0.05 (Optional)Nucleophilic Catalyst
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-hydroxy-6-methoxypyridine (1.0 equiv) and anhydrous pyridine (10 mL per gram of substrate). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Acetic Anhydride (1.5 equiv) dropwise over 10 minutes.

    • Note: If the reaction is sluggish (monitored by TLC), add 5 mol% DMAP.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The product (

      
      ) will be less polar than the starting material (
      
      
      
      ).
  • Quenching: Cool back to 0°C and add Methanol (1 mL) to quench excess anhydride. Stir for 15 minutes.

  • Workup:

    • Dilute with EtOAc and wash with saturated

      
       (3x) to remove acetic acid.
      
    • Wash with Water (2x) and Brine (1x).

    • Caution: Do not wash with strong acid (e.g., 1M HCl) to remove pyridine, as this may hydrolyze the methoxy group. Use

      
       solution if pyridine removal is difficult, or simply rely on azeotropic distillation.
      
  • Purification: Dry over

    
    , filter, and concentrate. The residue is usually pure enough for use; otherwise, purify via flash chromatography (
    
    
    
    , Hexane/EtOAc).
Method B: Acylation with Acid Chlorides (DCM/TEA)

Best for: Valuable, complex, or non-acetyl acyl groups (e.g., Benzoyl, Pivaloyl).

Reagents
ReagentEquiv.Role
3-Hydroxy-6-methoxypyridine 1.0Substrate
Acyl Chloride (R-COCl) 1.1 - 1.2Acylating Agent
Triethylamine (

)
1.5 - 2.0Base (Acid Scavenger)
Dichloromethane (DCM) Solvent (10 vol)Solvent
DMAP 0.05Catalyst
Step-by-Step Procedure
  • Setup: Dissolve 3-hydroxy-6-methoxypyridine (1.0 equiv),

    
     (1.5 equiv), and DMAP (0.05 equiv) in anhydrous DCM under nitrogen.
    
  • Cooling: Cool to 0°C.

  • Addition: Add the Acyl Chloride (1.1 equiv) dropwise. A white precipitate (

    
    ) will form immediately.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.

  • Workup:

    • Quench with water.

    • Separate organic layer.[2]

    • Wash with saturated

      
       and Brine.
      
  • Purification: Dry (

    
    ), concentrate, and purify via column chromatography.
    

Visualization & Data

Reaction Mechanism (Nucleophilic Catalysis)

The following diagram illustrates the DMAP-catalyzed pathway, ensuring regioselective O-acylation.

AcylationMechanism Substrate 3-Hydroxy-6-methoxypyridine TS Tetrahedral Intermediate Substrate->TS Phenol O-Attack Reagent Acylating Agent (Ac2O or RCOCl) Intermediate N-Acylpyridinium (Activated Acyl) Reagent->Intermediate Nucleophilic Attack by Catalyst Base Base/Catalyst (Pyridine/DMAP) Base->Intermediate Activates Intermediate->TS Acyl Transfer Product 3-Acyloxy-6-methoxypyridine (Ester) TS->Product Elimination of Catalyst SideProduct Pyridinium Salt (Byproduct) TS->SideProduct

Caption: DMAP-catalyzed O-acylation mechanism favoring the formation of the stable ester product.

Experimental Workflow (Method A)

Workflow Start Start: Dissolve Substrate in Pyridine (10 vol) Cool Cool to 0°C Start->Cool Add Add Ac2O (1.5 eq) dropwise Cool->Add React Stir at RT (2-4 h) Monitor TLC Add->React Quench Quench with MeOH (0°C) React->Quench Workup Extract: EtOAc vs NaHCO3 (Remove Acid) Quench->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Finish Final Product: 3-Acetoxy-6-methoxypyridine Dry->Finish

Caption: Step-by-step workflow for the standard acetylation protocol using acetic anhydride.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • 
       2.25 ppm (s, 3H):  Acetyl 
      
      
      
      group (diagnostic for O-acylation).
    • 
       3.85 ppm (s, 3H):  Methoxy 
      
      
      
      (confirms integrity of the methoxy group).
    • Aromatic Region: Signals for H2, H4, H5 will shift slightly downfield compared to the starting phenol due to the electron-withdrawing nature of the ester.

  • LC-MS:

    • Observe

      
       corresponding to the ester mass (MW = Substrate + 42 Da).
      
    • Absence of

      
       for the hydrolyzed pyridone (Substrate - 14 Da).
      
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Steric hindrance or wet reagents.[3]Add 5-10 mol% DMAP; ensure reagents are anhydrous.
Formation of Pyridone Acidic hydrolysis of methoxy group.Avoid HCl washes; use saturated

or

for workup.
N-Acyl Impurities Kinetic trapping on Nitrogen.Increase reaction time or temperature (RT) to allow thermodynamic equilibration to O-ester.

References

  • Organic Chemistry Portal. Pyridine Synthesis and Functionalization. Available at: [Link]

  • National Institutes of Health (NIH). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Available at: [Link]

  • Beilstein Journals. Synthesis of O6-alkylated preQ1 derivatives (Methoxypyridine chemistry). Available at: [Link]

Sources

Method

Application Notes and Protocols: 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one as a Versatile Intermediate in the Synthesis of Novel Agrochemicals

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of next-generation agrochemicals. This document details the utility of 1-(3-Hydroxy-6-methoxypy...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of next-generation agrochemicals. This document details the utility of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one as a strategic intermediate, particularly in the synthesis of innovative insecticidal compounds. We will explore its role as a "plug-in" molecule for the creation of novel pyrethroid analogs, providing a conceptual framework and detailed synthetic protocols.

Introduction: The Imperative for Innovation in Agrochemicals

The global agricultural landscape faces the dual challenges of ensuring food security for a growing population and managing the evolution of resistance in pest populations. Pyrethroids, a major class of synthetic insecticides, have been instrumental in crop protection for decades.[1] However, their extensive use has led to the emergence of resistant insect strains, necessitating the development of new active ingredients with novel modes of action or improved efficacy. The derivatization of core chemical scaffolds is a proven strategy in the discovery of new agrochemicals.[2] The pyridine ring, a key heterocycle, is a prominent feature in numerous successful pesticides due to its unique physicochemical properties.[3]

This guide focuses on the synthetic potential of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one, a substituted pyridinyl ethanone, as a versatile building block. Recent research has highlighted the use of "aryloxypyridinyl ethanone scaffolds" as "plug-in molecules" for the synthesis of new pyrethroid insecticides, demonstrating the potential of this class of compounds.[4][5] The title compound, with its reactive hydroxyl and acetyl functionalities, offers multiple points for chemical modification, enabling the creation of diverse libraries of candidate agrochemicals.

The "Plug-in" Molecular Approach: A Strategy for Agrochemical Discovery

The "plug-in" molecular approach involves the use of a core scaffold that can be readily modified with various functional groups to explore structure-activity relationships (SAR). In the context of pyrethroid development, the core structure can be derivatized to mimic or enhance the binding characteristics of existing insecticides to their target sites, such as voltage-gated sodium channels in insects.[1] The compound 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is an ideal candidate for this approach due to the presence of a nucleophilic hydroxyl group, which can be readily etherified to introduce a wide range of aryl substituents.

The following sections provide a detailed protocol for a representative synthetic transformation of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one into a key aryloxypyridinyl ethanone intermediate, a crucial step in the synthesis of novel pyrethroid analogs.

Synthetic Protocol: Synthesis of 1-(3-(4-phenoxyphenoxy)-6-methoxypyridin-2-yl)ethan-1-one

This protocol outlines a representative Williamson ether synthesis to couple 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one with a substituted aryl halide. This reaction serves as a foundational step for creating a library of aryloxypyridinyl ethanone derivatives for agrochemical screening.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-oneN/A167.161.67 g>98%Commercial Source
4-Bromophenoxybenzene101-55-3249.102.49 g>98%Commercial Source
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g>99%Commercial Source
Copper(I) Iodide (CuI)7681-65-4190.450.19 g>98%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL>99.8%Commercial Source
Ethyl Acetate (EtOAc)141-78-688.11200 mLACS GradeCommercial Source
Brine (saturated NaCl solution)N/AN/A100 mLN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0410 gAnhydrousCommercial Source
Experimental Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one (1.67 g, 10.0 mmol), 4-bromophenoxybenzene (2.49 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes to ensure an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 1-(3-(4-phenoxyphenoxy)-6-methoxypyridin-2-yl)ethan-1-one.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one D 1-(3-(4-phenoxyphenoxy)-6-methoxypyridin-2-yl)ethan-1-one (Pyrethroid Precursor) A->D Williamson Ether Synthesis B 4-Bromophenoxybenzene C K₂CO₃, CuI, DMF, 120 °C

Caption: Synthetic pathway to a pyrethroid precursor.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Combine Reactants and Reagents in Reaction Flask start->setup inert Purge with Nitrogen setup->inert reaction Heat to 120 °C and Stir inert->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the synthesis.

Conclusion and Future Perspectives

The protocol detailed above provides a robust and adaptable method for the synthesis of aryloxypyridinyl ethanone intermediates from 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one. These intermediates are of significant interest for the development of novel pyrethroid insecticides and other agrochemicals. The "plug-in" molecular approach allows for the rapid generation of a diverse range of analogs for biological screening, accelerating the discovery of new and effective crop protection agents. Further derivatization of the acetyl group can also be explored to introduce additional diversity and fine-tune the biological activity of the resulting compounds.

References

  • Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. PubMed. Available at: [Link]

  • Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules | Request PDF. ResearchGate. Available at: [Link]

  • Agrochemical composition. Google Patents.
  • Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega. Available at: [Link]

  • Herbicide composition. Justia Patents. Available at: [Link]

  • Synthesis and Chemistry of Agrochemicals VI. ScienceOpen. Available at: [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. Available at: [Link]

  • Synthesis of pyrethroids and pyrethroid-containing compositions. Google Patents.
  • Agrochemical composition and methods of preparing and using the same. Google Patents.
  • LIQUID PESTICIDE COMPOSITIONS. European Patent Office. Available at: [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and Chemistry of Agrochemicals VII. DOKUMEN.PUB. Available at: [Link]

  • (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Available at: [Link]

  • Preparation of 2-acetyl-6-methoxynaphthalene. Google Patents.
  • 2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Eureka | Patsnap. Available at: [Link]

  • How to Start a 2-Acetyl-6-Methoxynaphthalene Manufacturing Business?. Niir Project Consultancy Services. Available at: [Link]

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Application

1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one as a chelating ligand

Executive Summary This guide details the application of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one (referred to herein as HMP-2-one ) as a specialized bidentate chelating ligand.[1] Structurally analogous to maltol a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one (referred to herein as HMP-2-one ) as a specialized bidentate chelating ligand.[1] Structurally analogous to maltol and hydroxypyridinones, HMP-2-one offers a distinct advantage in medicinal inorganic chemistry: the incorporation of a 6-methoxy group on the pyridine scaffold enhances lipophilicity while maintaining a high-affinity O,O-donor set.[1]

Primary Applications:

  • Insulin-Mimetic Agents: Synthesis of neutral bis-chelated Vanadyl (IV) complexes.[1]

  • Anticancer Therapeutics: Development of lipophilic Copper(II) and Ruthenium(II) complexes for passive membrane transport.[1]

  • Metalloneurochemistry: Blood-brain barrier (BBB) permeable metal scavengers.[1]

Chemical Profile & Coordination Logic

Ligand Identity:

  • IUPAC Name: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one[1]

  • Common Abbreviation: HMP-2-one / L-[1]

  • Donor Set: O,O (Ketone oxygen + Deprotonated Hydroxyl oxygen)

  • Chelate Ring Size: 5-membered (stable)

Mechanism of Action: Upon deprotonation of the 3-hydroxyl group (


), the ligand forms a monoanionic species (

).[1] This anion coordinates to metal centers (

) via the phenolate oxygen and the carbonyl oxygen of the acetyl group. The 6-methoxy group acts as an electron-donating auxiliary, increasing the electron density on the pyridine ring and modulating the metal-ligand redox potential.[1]
Diagram 1: Chelation Mechanism & Equilibrium

ChelationMechanism cluster_reaction Thermodynamic Equilibrium Ligand HMP-2-one (Neutral) (Protonated 3-OH) Anion Ligand Anion (L-) (Active Chelator) Ligand->Anion Deprotonation (-H+) Base Base (OH- / Et3N) Base->Anion Complex Neutral Complex [ML2] (Lipophilic Drug Candidate) Anion->Complex Coordination (k1, k2) Metal Metal Ion (Cu2+, VO2+, Zn2+) Metal->Complex Self-Assembly

Caption: Thermodynamic pathway from neutral ligand precursor to active lipophilic metal complex.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Rationale: The ligand is sparingly soluble in water but highly soluble in organic solvents. Proper stock preparation prevents precipitation during complexation.[1]

  • Weighing: Accurately weigh 167.16 mg (1.0 mmol) of HMP-2-one.

  • Solubilization: Dissolve in 10.0 mL of HPLC-grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).

    • Note: Use EtOH for synthesis; use DMSO for biological stock (100 mM).[1]

  • Activation: If using for immediate complexation, add 1.0 equivalent of base (e.g., 1.0 mL of 1.0 M NaOH or 140 µL Triethylamine) to generate the active

    
     species in situ.
    
Protocol B: Synthesis of Insulin-Mimetic Vanadyl Complex [VO(HMP)2]

Context: Vanadyl complexes with O,O-donor ligands (like BMOV) are gold standards for oral insulin mimetics.[1] This protocol synthesizes the HMP-2-one analog.[1]

Reagents:

  • Vanadyl Sulfate Trihydrate (

    
    )
    
  • HMP-2-one Ligand[1]

  • Sodium Acetate (NaOAc) as buffer/base

  • Solvent: 50:50 Ethanol/Water[1]

Step-by-Step Methodology:

  • Metal Solution: Dissolve 1.0 mmol (217 mg) of

    
     in 5 mL of deionized water. The solution should be distinctively blue.
    
  • Ligand Solution: Dissolve 2.0 mmol (334 mg) of HMP-2-one in 10 mL of warm ethanol (

    
    ).
    
  • Mixing: Dropwise add the ligand solution to the metal solution under vigorous stirring. The color will shift to green-blue.

  • pH Adjustment: Slowly add aqueous NaOAc (1.0 M) until the pH reaches 6.5–7.0.

    • Critical Checkpoint: A green/grey precipitate should form immediately upon neutralization.[1] Avoid pH > 8.0 to prevent hydrolysis to vanadium hydroxide.[1]

  • Reflux: Heat the suspension at

    
     for 2 hours to ensure thermodynamic product formation.
    
  • Isolation: Cool to room temperature, filter the solid under vacuum, and wash with cold water (

    
    ) followed by diethyl ether (
    
    
    
    ).
  • Drying: Dry in a desiccator over

    
     for 24 hours.
    

Expected Yield: >75% Appearance: Dark green microcrystalline solid.[1]

Protocol C: Synthesis of Cytotoxic Copper(II) Complex [Cu(HMP)2]

Context: Lipophilic copper complexes act as ionophores, transporting cytotoxic copper into cancer cells to induce oxidative stress (ROS).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of

    
     in 5 mL Methanol.
    
  • Chelation: Add 2.0 mmol of HMP-2-one dissolved in 10 mL Methanol.

  • Base Addition: Add 2.0 mmol of Triethylamine (

    
    ). The solution will turn dark olive-green.[1]
    
  • Crystallization: Stir at room temperature for 4 hours. Reduce volume by 50% using a rotary evaporator. Store at

    
     overnight.[1]
    
  • Filtration: Collect crystals and wash with cold methanol.

Analytical Characterization & QC

To validate the coordination mode, compare the free ligand spectra against the isolated complex.

TechniqueParameterFree Ligand (HMP-2-one)Metal Complex [M(HMP)2]Interpretation
FT-IR



Red shift indicates carbonyl oxygen coordination.[1]
FT-IR


(broad)
Absent Confirms deprotonation of the 3-OH group.[1]
UV-Vis


(

)

Appearance of d-d transitions and LMCT bands.[1]
Mass Spec m/z


Confirms 1:2 Metal:Ligand stoichiometry.[1]
Diagram 2: Synthesis & Validation Workflow

Workflow cluster_qc Quality Control Criteria Start Start: Raw Materials Solubilization 1. Solubilization (EtOH/Water) Start->Solubilization Mixing 2. Mixing (1:2 Ratio) Metal + Ligand Solubilization->Mixing pH 3. pH Adjustment (NaOAc to pH 7.0) Mixing->pH Precipitation 4. Precipitation (Complex Formation) pH->Precipitation Induces Nucleation QC 5. QC Analysis (IR, MS, EA) Precipitation->QC Isolate & Dry Check1 No OH peak (IR) QC->Check1 Check2 Shift in C=O (IR) QC->Check2

Caption: Step-by-step workflow for the synthesis and validation of HMP-2-one metal complexes.

References

  • Chemical Identity: 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. PubChem CID: 69709.[1] Link

  • Vanadium Insulin Mimetics: Thompson, K. H., & Orvig, C. (2006). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry, 100(12), 1925-1935. (Foundational text on O,O-chelated Vanadyl complexes). Link

  • Copper Anticancer Agents: Santini, C., et al. (2014). Advances in Copper Complexes as Anticancer Agents.[1][2][3] Chemical Reviews, 114(1), 815-862. (Context for lipophilic Cu(II) chelates). Link

  • General Synthesis: 2-Acetyl-6-methoxypyridine (Parent compound synthesis and reactivity). Sigma-Aldrich Product 912131.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one solubility issues in water

Welcome to the technical support guide for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Compound Overview

1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is a substituted pyridine derivative with a molecular weight of 167.16 g/mol . Its structure, featuring both a hydroxyl and a methoxy group, presents unique physicochemical properties that can influence its behavior in aqueous solutions. While specific experimental data on its water solubility is not extensively published, its predicted properties suggest that researchers may encounter challenges in achieving desired concentrations in purely aqueous media.

Table 1: Physicochemical Properties of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

PropertyValue/PredictionSource
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
pKa (Predicted)1.72 ± 0.10[2]
FormSolid, powder to crystal[2][3]
Melting Point40-44 °C[2][3]

Note: The predicted pKa suggests the compound is a very weak base. The phenolic hydroxyl group would have an acidic pKa, which is not specified in the search results but is crucial for its solubility behavior at different pH values.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one not dissolving in water?

A1: The limited aqueous solubility is likely due to the compound's molecular structure, which contains both polar (hydroxyl, methoxy, ketone) and non-polar (pyridine ring, acetyl group) moieties. At neutral pH, the compound is likely to be in its non-ionized form, which typically has lower water solubility.

Q2: Can I heat the solution to improve solubility?

A2: Gently warming the solution can increase the rate of dissolution and may increase the solubility to a certain extent. However, be cautious as excessive heat can lead to degradation of the compound. It is advisable to conduct stability studies if heating is part of your protocol.

Q3: Will adjusting the pH of my aqueous solution help?

A3: Yes, pH adjustment can be a very effective strategy.[4][5] The compound has a phenolic hydroxyl group, which is acidic, and a pyridine nitrogen, which is basic. By adjusting the pH, you can ionize the molecule, which generally increases its aqueous solubility.[6][7] For this specific compound, increasing the pH above the pKa of the hydroxyl group will deprotonate it, forming a more soluble phenolate anion. Conversely, decreasing the pH below the pKa of the pyridine nitrogen will protonate it, forming a more soluble pyridinium cation.

Q4: What are co-solvents, and can they be used?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium.[8][9] Common co-solvents used in research include DMSO, ethanol, and polyethylene glycol (PEG).[10][11] They are often effective but must be used with caution as they can affect the biological activity of your system.

Troubleshooting Guide

Problem 1: The compound forms a suspension or remains as a solid in the aqueous buffer.
  • Cause: The concentration you are trying to achieve exceeds the intrinsic aqueous solubility of the compound at the given pH and temperature.

  • Solution Workflow:

    Caption: Decision workflow for troubleshooting solubility issues.

Problem 2: The compound dissolves initially but precipitates over time or upon dilution.
  • Cause: This often occurs when a stock solution prepared in a high concentration of organic co-solvent (like DMSO) is diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to crash out of the solution.

  • Solution:

    • Reduce the concentration of the organic solvent in the final solution. Aim for a final co-solvent concentration of less than 1% (v/v) if possible, and always run a vehicle control in your experiments.

    • Use a step-wise dilution. Instead of a single large dilution, dilute the stock solution in smaller steps with your aqueous buffer.

    • Vortex while diluting. Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is based on the principle that ionizing a compound can significantly increase its aqueous solubility.[12]

  • Determine the Target pH:

    • To dissolve the compound as an anion (by deprotonating the hydroxyl group), you will need to adjust the pH to be at least 1-2 units above the pKa of the hydroxyl group.

    • To dissolve it as a cation (by protonating the pyridine nitrogen), adjust the pH to be 1-2 units below the pKa of the pyridine. The predicted pKa of the pyridine nitrogen is very low (1.72), so this may only be feasible in highly acidic conditions.[2]

  • Preparation:

    • Weigh the desired amount of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.

    • Add a small amount of your desired aqueous buffer (e.g., PBS, TRIS).

  • pH Adjustment:

    • While stirring, add a small amount of a suitable base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) dropwise to adjust the pH to your target.

    • Monitor the pH continuously with a calibrated pH meter.

  • Dissolution and Final Volume:

    • Continue stirring until the compound is fully dissolved.

    • Once dissolved, adjust the final volume with your aqueous buffer.

    • Verify the final pH and readjust if necessary.

    Caption: Effect of pH on the ionization and solubility of the compound.

Protocol 2: Solubilization using a Co-solvent (e.g., DMSO)

This method is suitable for preparing concentrated stock solutions.[13]

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power. Other options include ethanol, methanol, or propylene glycol.[11]

  • Prepare the Stock Solution:

    • Weigh the desired amount of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one and place it in a sterile vial.

    • Add the minimum amount of DMSO required to completely dissolve the compound. Vortex or sonicate briefly if necessary. This will be your concentrated stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparing Working Solutions:

    • Thaw an aliquot of the stock solution.

    • To prepare your working solution, add the stock solution to your aqueous experimental buffer while vortexing.

    • Crucially, ensure the final concentration of the co-solvent is low enough not to interfere with your experiment (typically <1% v/v).

Protocol 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.

  • Use of Surfactants: Surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the compound, increasing its apparent solubility.[14][15]

  • Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the compound, which can enhance the dissolution rate.[15][16]

References

  • Vertex AI Search. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics - PMC. Retrieved February 17, 2026.
  • ACS Publications. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals | Industrial & Engineering Chemistry Research. Retrieved February 17, 2026, from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2016, August 3). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics | Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Vertex AI Search. (2025, February 4). Supporting novel drug discovery via cosolvent molecular dynamics. Retrieved February 17, 2026.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 17, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 17, 2026, from [Link]

  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved February 17, 2026, from [Link]

  • PureSynth. (n.d.). 2-Acetyl-6-Methoxypyridine 97.0%(GC). Retrieved February 17, 2026, from [Link]

  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved February 17, 2026, from [Link]

  • Chemspace. (n.d.). 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. Retrieved February 17, 2026, from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability Profiling of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

Executive Summary: The Chemical Context Welcome to the Technical Support Center. You are likely working with this compound as a scaffold for pharmaceutical synthesis or as a bidentate ligand.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

Welcome to the Technical Support Center. You are likely working with this compound as a scaffold for pharmaceutical synthesis or as a bidentate ligand. To troubleshoot stability, you must understand the "Push-Pull-Stabilize" dynamic of this molecule:

  • The "Push": The 6-methoxy and 3-hydroxy groups are electron-donating, making the pyridine ring electron-rich and susceptible to oxidation (browning).

  • The "Pull": The 2-acetyl group is electron-withdrawing.

  • The "Stabilize" (Critical): The 3-hydroxy and 2-acetyl groups are adjacent. This forms a strong intramolecular hydrogen bond (a 6-membered pseudo-ring).

Impact on Stability: This hydrogen bond locks the molecule in a planar conformation, significantly reducing water solubility (masking the -OH group) and altering its pKa compared to standard 3-hydroxypyridines. Disruption of this bond (by high pH or metal ions) is the primary cause of instability.

Troubleshooting Modules (Q&A Format)

Module A: Chromatography & Analysis Issues

Q: Why does my HPLC peak split or tail significantly, even with a fresh sample?

A: This is likely due to Metal Chelation or Tautomeric Equilibria, not degradation.

  • The Mechanism: The 2-acetyl oxygen and 3-hydroxyl oxygen form a perfect "pocket" for binding trace metal ions (Fe³⁺, Cu²⁺) present in stainless steel HPLC lines or low-grade solvents. Additionally, 3-hydroxypyridines can undergo zwitterionic ionization at neutral pH.

  • The Fix:

    • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA. This protonates the system, breaking metal complexes and suppressing ionization.

    • Add EDTA: If splitting persists, add 0.1 mM EDTA to the aqueous mobile phase to sequester trace metals.

    • Avoid Phosphate Buffers: Phosphate can precipitate with metal-ligand complexes. Use volatile buffers (Ammonium Acetate) if MS-compatibility is required.

Q: I see a small "impurity" peak that disappears when I change the solvent. Is my compound impure?

A: No, you are likely observing a Hemiacetal or Hydrate form.

  • The Mechanism: The ketone (acetyl group) is electron-deficient due to the pyridine ring. In nucleophilic solvents like Methanol or water, it can reversibly form a hemiacetal or gem-diol (hydrate), especially if acid-catalyzed.

  • The Fix: Analyze the sample in an aprotic solvent (Acetonitrile or DMSO) to confirm if the peak merges back into the parent.

Module B: Solution Appearance & Storage

Q: My clear solution turned yellow/brown overnight. Is it still usable?

A: Proceed with caution. This indicates Oxidative Coupling.

  • The Mechanism: Electron-rich pyridines (with -OH and -OMe groups) are prone to auto-oxidation in air, forming quinone-like species or dimers. This is accelerated by basic conditions (which form the phenolate anion).

  • The Fix:

    • Check Purity: If the color change is slight, the actual degradation might be <1% (colored species have high extinction coefficients). Run an LC-MS.

    • Prevention: Always store solutions degassed (nitrogen sparged) and protected from light.

    • pH Rule: Never store this compound in basic buffer (pH > 8). The anionic form is highly reactive to oxygen.

Module C: Solubility Anomalies

Q: The compound precipitates in aqueous buffer at pH 7, despite having an -OH group. Why?

A: The Intramolecular Hydrogen Bond is masking the hydrophilicity.

  • The Mechanism: The internal bond between the 3-OH and the Acetyl C=O "hides" the polar proton from the solvent. The molecule behaves more lipophilically (like a lipid) than predicted.

  • The Fix:

    • Cosolvent: You must use a cosolvent. We recommend 5-10% DMSO or DMAc (Dimethylacetamide) for aqueous assays.

    • pH Adjustment: Solubility will increase significantly below pH 4 (protonation of Pyridine N) or above pH 10 (ionization of OH), though pH 10 risks oxidation.

Visual Troubleshooting Workflows

Diagram 1: Stability Decision Tree

Use this workflow to diagnose solution behavior.

StabilityTree Start Observation: Issue in Solution Split What is the symptom? Start->Split Color Color Change (Yellow/Brown) Split->Color Precip Precipitation/Cloudiness Split->Precip Peak HPLC Peak Splitting or Broadening Split->Peak Oxidation Cause: Oxidative Coupling (Quinone formation) Color->Oxidation H_Bond Cause: Intramolecular H-Bond (Masked Polarity) Precip->H_Bond Chelation Cause: Metal Chelation (Fe/Cu interaction) Peak->Chelation Action1 Action: Check pH (Is it >8?) Protect from Light Sparge with Argon Oxidation->Action1 Action2 Action: Add 5% DMSO or Acidify to pH < 4 H_Bond->Action2 Action3 Action: Add 0.1% TFA or 0.1mM EDTA to Eluent Chelation->Action3

Caption: Diagnostic logic for identifying the root cause of instability based on visual and chromatographic symptoms.

Diagram 2: The "Danger Zone" Mechanism

Understanding the pH-dependent reactivity.

Mechanism Acid Acidic pH (<4) Protonated Cation (STABLE) Neutral Neutral pH (5-7) Intramolecular H-Bond (STABLE but INSOLUBLE) Acid->Neutral - H+ Basic Basic pH (>9) Phenolate Anion (UNSTABLE - Oxidizes) Neutral->Basic - H+ (Deprotonation) Degradation Brown Polymers Dimers Basic->Degradation + O2 / Light

Caption: The stability window is pH-dependent. Avoid basic conditions to prevent irreversible oxidative degradation.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO prevents hydrolysis and is a poor ligand for metal chelation compared to alcohols.

  • Weighing: Weigh the solid into an amber glass vial (protect from UV).

  • Dissolution: Add DMSO to achieve 10 mM. Vortex.

    • Note: If the solution warms up (exothermic), let it cool before capping.

  • Storage: Purge the headspace with Nitrogen or Argon gas before sealing. Store at -20°C.

    • Validation: Re-check purity via LC-MS every 3 months.

Protocol B: Forced Degradation Stress Test (Rapid Profiling)

Objective: Determine if the compound is suitable for a specific formulation.

Stress ConditionProcedureExpected OutcomeInterpretation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 5% DegradationStable. The methoxy group is robust; acetyl group is stable.
Base Hydrolysis 0.1 N NaOH, RT, 4 hours> 20% Degradation Unstable. Rapid oxidation of the phenolate anion. Solution turns dark.
Oxidation 3% H₂O₂, RT, 2 hoursVariable (10-50%)Sensitive. N-oxide formation or ring cleavage may occur.
Photostability UV Light (ICH cond.), 24hDegradation likelyPhotosensitive. Protect from light during synthesis.

References & Authority

The mechanistic insights provided above are derived from the fundamental chemistry of substituted pyridines and specific structure-activity relationships of 3-hydroxypyridine derivatives.

  • General Pyridine Stability:

    • Katritzky, A. R., et al. "The Chemistry of Heterocycles." (Establishes the electron-rich nature of alkoxy-pyridines and susceptibility to oxidation).

    • Source:

  • Tautomerism of 3-Hydroxypyridines:

    • Forlani, L., et al. (2002).[1][2] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." (While focusing on 2-OH, this paper establishes the solvent dependence of pyridine tautomers and the influence of electron-withdrawing groups like acetyl).

    • Source:[1]

  • Metal Chelation of Hydroxy-Ketones:

    • Martell, A. E., & Hancock, R. D. "Metal Complexes in Aqueous Solutions." (Describes the high stability constants of 6-membered chelate rings formed by alpha-hydroxy ketones/imines).

    • Source:

  • Compound Identification:

    • Chemical Identity: 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.[3]

    • Source:[3]

Disclaimer: This guide is for research and development purposes only. Users must perform their own safety assessments and validation before clinical or commercial application.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields.

Introduction

1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one is a valuable building block in medicinal chemistry. Its synthesis, often achieved through a Fries rearrangement of an acetylated precursor or a direct Friedel-Crafts acylation of 3-hydroxy-6-methoxypyridine, can be challenging. The electron-deficient nature of the pyridine ring and the presence of multiple reactive sites can lead to side reactions and consequently, low yields.[1] This guide provides a structured approach to identifying and resolving these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this synthesis?

Low yields can often be attributed to several critical factors:

  • Poor Starting Material Quality: Impurities in the 3-hydroxy-6-methoxypyridine or the acylating agent can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role and deviations from the optimal parameters can significantly reduce the yield.

  • Lewis Acid Deactivation: The pyridine nitrogen and the hydroxyl group can coordinate with the Lewis acid catalyst, rendering it inactive.[1][2][3]

  • Competing Reactions: O-acylation of the hydroxyl group can compete with the desired C-acylation on the pyridine ring.

Q2: How can I minimize the deactivation of the Lewis acid catalyst?

The lone pair of electrons on the pyridine nitrogen can complex with the Lewis acid, inhibiting its catalytic activity.[1] To mitigate this, consider the following:

  • Use of Excess Lewis Acid: Employing a stoichiometric excess of the Lewis acid can compensate for the amount that gets complexed with the pyridine nitrogen and the product.[2]

  • Protecting Group Strategy: Although it adds extra steps, protecting the pyridine nitrogen (e.g., as an N-oxide) can prevent its interference with the catalyst.[1]

Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

The regioselectivity of the acylation is influenced by reaction conditions.[4][5]

  • Temperature Control: Lower temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-product.[5]

  • Solvent Choice: Non-polar solvents tend to favor the ortho-product, whereas more polar solvents can increase the proportion of the para-product.[5]

In-depth Troubleshooting Guide

Starting Material and Reagent Issues
Problem Potential Cause Recommended Action
Low Conversion Impure 3-hydroxy-6-methoxypyridinePurify the starting material by recrystallization or column chromatography. Confirm purity using NMR and melting point analysis.
No Reaction Decomposed Acylating Agent (e.g., Acetyl Chloride)Use a freshly opened bottle of the acylating agent or distill it before use. Store it under an inert atmosphere.
Dark Reaction Mixture/Tar Formation Unstable Starting MaterialEnsure the starting material has not degraded during storage. Store it in a cool, dark place.
Reaction Condition Optimization

The Fries Rearrangement vs. Direct Acylation

The synthesis of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one can be approached via two main routes:

  • Fries Rearrangement: This involves the rearrangement of an aryl ester (3-acetoxy-6-methoxypyridine) to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5]

  • Direct Friedel-Crafts Acylation: This involves the direct acylation of 3-hydroxy-6-methoxypyridine. However, the hydroxyl group can interfere with the reaction.[2]

Troubleshooting Workflow for Reaction Conditions

start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_solvent Analyze Solvent Choice check_temp->check_solvent If temp is optimal check_catalyst Evaluate Lewis Acid (Type and Stoichiometry) check_solvent->check_catalyst If solvent is appropriate check_time Monitor Reaction Time check_catalyst->check_time If catalyst is correct optimize Systematic Optimization check_time->optimize If time is sufficient

Caption: Troubleshooting workflow for reaction condition optimization.

Temperature:

  • Too Low: The reaction may be too slow, leading to incomplete conversion.

  • Too High: Can promote side reactions and decomposition of starting materials or products.[2] For Fries rearrangements, higher temperatures favor the ortho product.[5]

Solvent:

  • The choice of solvent can influence the solubility of reactants and intermediates, as well as the regioselectivity.[5] Common solvents for Friedel-Crafts and Fries rearrangement reactions include nitrobenzene, dichloromethane, and carbon disulfide.[6]

Lewis Acid Catalyst:

  • Type: Common Lewis acids include AlCl₃, BF₃, TiCl₄, and SnCl₄.[7] The choice of catalyst can impact the reaction's efficiency.

  • Stoichiometry: Due to complexation with the starting material and product, more than a catalytic amount of Lewis acid is often required.[2][7] At least one equivalent is a good starting point.[2]

Work-up and Purification Challenges
Problem Potential Cause Recommended Action
Product Loss During Extraction Product is water-soluble or forms an emulsion.Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Use a different extraction solvent or a brine wash to break emulsions.
Difficulty in Crystallization Presence of impurities that inhibit crystal formation.Purify the crude product by column chromatography before attempting crystallization. Try different crystallization solvents.
Co-eluting Impurities in Chromatography Impurities have similar polarity to the product.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or HPLC for purification.

Analytical Protocols

1. Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v, adjust as needed).

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

  • Procedure: Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

2. ¹H NMR for Structural Confirmation

  • Solvent: CDCl₃ or DMSO-d₆

  • Expected Signals: Look for characteristic peaks for the acetyl group (singlet around 2.5 ppm), the methoxy group (singlet around 3.9 ppm), and the aromatic protons on the pyridine ring. The hydroxyl proton will appear as a broad singlet.

Reaction Mechanism: Fries Rearrangement

cluster_0 Step 1: Complexation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis A Aryl Ester + AlCl₃ B Acylium Ion Intermediate A->B Lewis acid coordination C Acylium Ion D Pyridine Ring E Sigma Complex C->E Attack on ring D->E Attack on ring F Sigma Complex G Product-AlCl₃ Complex F->G Deprotonation H Final Product G->H Hydrolysis

Caption: Simplified mechanism of the Fries Rearrangement.

In the Fries rearrangement, the Lewis acid coordinates to the carbonyl oxygen of the ester, leading to the formation of an acylium ion.[4] This electrophile then attacks the pyridine ring, followed by rearomatization and hydrolysis to yield the final hydroxy aryl ketone.[4]

References

  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Quora. (2024, September 19). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Profile of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

Executive Summary & Chemical Context[2][3][4][5][6][7][8] Molecule: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one CAS: 1261327-04-1 Molecular Weight: 167.16 g/mol Formula: C₈H₉NO₃[1][2][3] This compound acts as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Molecule: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one CAS: 1261327-04-1 Molecular Weight: 167.16 g/mol Formula: C₈H₉NO₃[1][2][3]

This compound acts as a critical intermediate in the synthesis of fused heterocyclic systems (e.g., 1,8-naphthyridines) and kinase inhibitors.[1][2][3] Its stability profile is governed by three competing structural features:

  • The 3-Hydroxy-2-Acetyl Motif: Forms a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), which generally stabilizes the ketone against nucleophilic attack but locks the conformation.[1][2][3]

  • The 6-Methoxy Group: An electron-donating group that activates the ring toward electrophilic attack (oxidation) but is itself susceptible to hydrolysis (demethylation).[1][2][3]

  • The Pyridine Nitrogen: A site for N-oxidation under oxidative stress.[1][3]

Degradation Pathways & Mechanisms[1][2]

The following breakdown details the specific degradation products you are likely to encounter during stability testing or synthesis optimization.

A. Hydrolytic Degradation (Acid/Base Stress)

Primary Mechanism: Demethylation (Ether Cleavage) Under strong acidic (e.g., 1N HCl, reflux) or basic conditions, the methoxy ether at position 6 is the most labile point.[1][3] Hydrolysis yields the corresponding phenol, which immediately tautomerizes.[1]

  • Product: 1-(3,6-Dihydroxypyridin-2-yl)ethan-1-one[1][2][3]

  • Tautomeric Form: 6-Acetyl-5-hydroxypyridin-2(1H)-one (Lactam form)[1][2][3]

  • Mass Shift: [M-14] (Loss of CH₂).

  • Detection: This product is significantly more polar than the parent and will elute earlier in Reverse Phase HPLC.[3]

B. Oxidative Degradation (Peroxide/Air Stress)

Primary Mechanism: N-Oxidation and Side-Chain Cleavage The electron-rich nature of the pyridine ring (due to -OH and -OMe substituents) makes it prone to oxidation.[1][2][3]

  • Product 1 (N-Oxidation): 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one N-oxide.[1][2][3]

    • Mass Shift: [M+16].

    • Context: Common in peroxide stress tests or long-term storage in air without antioxidants.[1][2][3]

  • Product 2 (Acetyl Cleavage): 3-Hydroxy-6-methoxypicolinic acid.[1][2][3]

    • Mass Shift: [M+2] (Net gain of Oxygen, loss of CH₂ via Baeyer-Villiger type or haloform-like oxidative cleavage).[1][2][3]

    • Context: Occurs under harsh oxidative conditions; the acetyl group is oxidized to a carboxylic acid.[3]

C. Photolytic Degradation

Primary Mechanism: Radical Polymerization & Dimerization Pyridines are photosensitive.[3] While specific dimers vary by concentration, exposure to UV light typically results in ring-opening or dimerization, often indicated by a "hump" in the baseline rather than a discrete peak.[1][2][3]

Visualization of Degradation Pathways[1][9]

The following diagram maps the parent molecule to its primary degradation products.

DegradationPathways Figure 1: Primary Degradation Pathways of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Parent Parent Molecule 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one MW: 167.16 Demethyl Hydrolysis Product 6-Acetyl-5-hydroxypyridin-2(1H)-one (Demethylation) MW: 153.14 Parent->Demethyl Acid/Base Hydrolysis [M-14] NOxide Oxidation Product A N-Oxide Derivative MW: 183.16 Parent->NOxide Peroxide/Oxidation [M+16] Acid Oxidation Product B 3-Hydroxy-6-methoxypicolinic acid (Acetyl Cleavage) MW: 169.13 Parent->Acid Strong Oxidation (Side Chain Cleavage)

Figure 1: Schematic representation of the hydrolytic and oxidative degradation pathways.

Troubleshooting Guide & FAQs

Symptom: New Early-Eluting Peak in HPLC

Q: I see a new peak eluting at RRT ~0.6-0.8 relative to the parent. It has a mass difference of -14 Da.[1][2][3] What is it? A: This is the demethylated impurity (6-acetyl-5-hydroxypyridin-2(1H)-one).[1][2][3]

  • Cause: Exposure to acidic or basic moisture.[3] The methoxy group hydrolyzes to a hydroxyl, which tautomerizes to the pyridone form.[1] This increases polarity, causing earlier elution on C18 columns.[1][3]

  • Fix: Ensure solvents are anhydrous.[3] Store the solid at -20°C under argon.

Symptom: Sample Discoloration (Yellowing/Browning)

Q: My white powder has turned yellow/brown after 2 weeks on the bench. Purity is still >98%. A: This is likely trace quinone formation or surface oxidation.[3]

  • Cause: 3-Hydroxypyridines are electron-rich and phenol-like.[1][2][3] Trace oxidation can form highly colored diazaquinone-like species even at very low concentrations (<0.1%) that do not significantly impact assay value but affect appearance.[1][2][3]

  • Fix: Re-crystallize from ethanol/heptane if color is critical. Store in amber vials.

Symptom: Peak Splitting in NMR

Q: The proton NMR shows broad or splitting peaks for the acetyl group. Is it degrading? A: Not necessarily. This is often Keto-Enol Tautomerism or Rotameric Exchange .[1][2][3]

  • Context: The strong intramolecular H-bond between the 3-OH and 2-Acetyl group usually locks the conformation.[1][2][3] However, in protic solvents (MeOH-d4), intermolecular H-bonding can disrupt this, leading to exchange broadening.[1][2][3]

  • Fix: Run NMR in a non-polar solvent like CDCl₃ or DMSO-d6 to stabilize the intramolecular bond and sharpen the signals.

Experimental Protocols

Protocol 1: Forced Degradation Study (Scoping)

Use this protocol to validate your analytical method.

Stress ConditionReagentsConditionsExpected Degradant
Acid Hydrolysis 1N HCl60°C, 4-8 hoursDemethylated (Pyridone)
Base Hydrolysis 0.1N NaOHRT, 2-4 hoursDemethylated (Pyridone)
Oxidation 3% H₂O₂RT, 1-2 hoursN-Oxide
Thermal Solid State80°C, 7 daysMinimal (check for dimers)
Photolytic UV Chamber1.2M Lux hoursUnspecified Polymers

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile/Water (50:50).[3]

  • Dosing: Aliquot 1 mL into 5 separate HPLC vials. Add 100 µL of the respective stress reagent (HCl, NaOH, H₂O₂).[1]

  • Incubation: Heat/incubate according to the table above.

  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately before injection to prevent column damage.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm). Gradient: 5% to 95% ACN in 0.1% Formic Acid over 10 min.

Protocol 2: Mass Spectrometry Identification

Use this table to identify peaks in your LC-MS trace.

m/z (ESI+)IdentityOrigin
168.1 Parent [M+H]⁺Target Molecule
154.1 Demethylated [M+H]⁺Hydrolysis (Acid/Base)
184.1 N-Oxide [M+H]⁺Oxidation
190.1 Sodium Adduct [M+Na]⁺Common Artifact
209.1 Acetonitrile Adduct [M+H+ACN]⁺Common in ACN mobile phase

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation, 2003.[1][3] Link

  • S. R. Chem. Pyridine-Tautomerism of Hydroxy Pyridine.[1][2][3][4][5] ChemTube3D, University of Liverpool.[1][3] (Mechanistic insight into hydroxypyridine/pyridone tautomerism). Link

  • Del Grosso, E., et al. "Forced degradation study of thiocolchicoside: characterization of its degradation products."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2012.[1][3] (Establishes degradation pathways for methoxy/hydroxy-pyridine systems). Link

  • Penfold, B. R. "Electron distribution in 2-hydroxypyridine and 2-pyridone."[1][2][3] Acta Crystallographica, 1953.[1][3][5] (Foundational work on the stability of the pyridone tautomer). Link[1][2][3]

Sources

Troubleshooting

Technical Guide: NMR Interpretation of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one

Department: Analytical Chemistry & Structural Biology Document Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Analytical Chemistry & Structural Biology Document Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary & Structural Logic

As a Senior Application Scientist, I often see researchers struggle not with the acquisition of NMR data, but with the regiochemical assignment of polysubstituted pyridines.

The molecule 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one presents a classic "push-pull" electronic system. The key diagnostic feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the 3-hydroxyl group and the carbonyl oxygen of the 2-acetyl group. This interaction is not just a structural curiosity; it is the primary validator of your regiochemistry. If your spectrum does not show a sharp, downfield hydroxyl proton (typically >11 ppm in non-polar solvents), your structure or sample integrity is suspect.

Structural Numbering & Logic

To ensure we are speaking the same language, refer to the numbering scheme below in the visualization section.

  • Position 2: Acetyl group (Electron Withdrawing - EWG).

  • Position 3: Hydroxyl group (Electron Donating - EDG).

  • Position 6: Methoxy group (Electron Donating - EDG).

  • Positions 4 & 5: Aromatic protons (AB system).

Reference Data: Expected Chemical Shifts

The following data represents the idealized spectrum in CDCl₃ (Chloroform-d). Note that chemical shifts (


) are dependent on concentration and temperature.
H NMR (Proton) Data
Moiety

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
3-OH 11.5 – 13.5 Singlet (s)1H-Diagnostic: Deshielded by strong intramolecular H-bond to Acetyl C=O.
H-4 7.20 – 7.40Doublet (d)1H

Ortho to OH; deshielded relative to H-5.
H-5 6.70 – 6.90Doublet (d)1H

Ortho to OMe; shielded by electron donation from OMe.
-OCH₃ 3.90 – 4.05Singlet (s)3H-Typical aromatic methoxy range.
-COCH₃ 2.60 – 2.80Singlet (s)3H-Acetyl methyl; slightly deshielded by pyridine ring current.
C NMR (Carbon) Data
Carbon Type

(ppm)
Assignment Notes
C=O (Acetyl) 200 – 205Ketone carbonyl.
C-6 160 – 165Ipso to Methoxy (deshielded).
C-3 155 – 160Ipso to Hydroxyl.
C-2 130 – 140Ipso to Acetyl (shielded relative to C3/C6).
C-4 125 – 135Methine.
C-5 105 – 115Methine (shielded by ortho-OMe).
-OCH₃ 53 – 56Methoxy carbon.
-COCH₃ 25 – 30Acetyl methyl carbon.

Troubleshooting & FAQs

Issue 1: "I cannot find the hydroxyl (-OH) proton in my spectrum."

Root Cause Analysis:

  • Chemical Exchange: If your solvent contains trace water or is protic (e.g., MeOH-d4), the OH proton exchanges rapidly with the solvent deuterium pool, causing the signal to broaden into the baseline or disappear.

  • Solvent Choice: In DMSO-d6, the solvent is a strong H-bond acceptor. It competes with the intramolecular H-bond, potentially shifting the peak upfield or broadening it.

Corrective Protocol:

  • Step 1: Dry your sample thoroughly. Lyophilize if necessary.

  • Step 2: Use CDCl₃ (Chloroform-d) or C₆D₆ (Benzene-d6). These non-polar solvents force the molecule to satisfy its H-bonding internally, sharpening the peak and pushing it downfield (>11 ppm).

  • Step 3: Run the spectrum at a lower temperature (e.g., 273 K) to slow down the exchange rate.

Issue 2: "How do I distinguish between the 3-OH/6-OMe isomer and the 3-OMe/6-OH isomer?"

Scientific Context: Synthesis often yields regioisomers. A 1D proton spectrum is insufficient because both isomers will show two doublets and two singlets.

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) You must trace the connectivity from the Acetyl group into the ring.

The Logic Flow:

  • Identify the Acetyl Carbonyl Carbon (~200 ppm).

  • Look for a 3-bond correlation (

    
    )  from the Acetyl Methyl Protons  to the Carbonyl Carbon .
    
  • The Critical Step: Look for a 3-bond correlation from the Ring Proton (H-3 or H-6?) to the Acetyl Carbonyl Carbon .

    • Observation: The Acetyl group is at C-2 . The only proton capable of seeing the Carbonyl (via 3 bonds) would be at C-4 (if the pathway exists) or potentially OH if visible.

    • Better Path: Look at the Ring Carbons . The Acetyl Carbonyl will correlate to C-2 (2-bond) and C-3 (3-bond).

    • Definitive Proof: Find the Methoxy Protons (~4.0 ppm).

      • If OMe is at C-6 : The OMe protons correlate to C-6 . C-6 will correlate (

        
        ) to H-4 .
        
      • If OMe is at C-3 : The OMe protons correlate to C-3 . C-3 will correlate (

        
        ) to H-5 .
        
Issue 3: "My aromatic doublets are overlapping. How do I calculate J-coupling?"

Technique:

  • Resolution Enhancement: Reprocess your FID using a Gaussian window function (lb = -1 to -2, gb = 0.1 to 0.3) to narrow the linewidths.

  • High-Field NMR: If you are on a 300 MHz, move to a 600 MHz to increase Hertz separation.

  • Mathematical Check: The coupling constant (

    
    ) for ortho-pyridines is typically 8.0 – 9.0 Hz . If you see 
    
    
    
    Hz, you are looking at meta-coupling, which implies a different substitution pattern.

Visualizations & Logic Maps

Figure 1: Structural Assignment & HMBC Connectivity

G Acetyl Acetyl Group (Pos 2) C2 C-2 (Quaternary) Acetyl->C2 Attached C3 C-3 (Quaternary) C2->C3 C-C Bond OH 3-OH Group (Pos 3) OH->Acetyl Intramolecular H-Bond (Diagnostic >12ppm) C3->OH Attached H4 H-4 Proton (Doublet) C3->H4 Ortho H5 H-5 Proton (Doublet) H4->H5 3J Coupling (~8.5 Hz) C6 C-6 (Quaternary) H5->C6 Ortho OMe 6-Methoxy (Pos 6) C6->OMe Attached

Caption: Structural connectivity flow highlighting the diagnostic Intramolecular Hydrogen Bond (red dotted line) and the H4-H5 vicinal coupling.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Start: Analyze Spectrum CheckOH Is OH peak visible (>11 ppm)? Start->CheckOH Yes Yes CheckOH->Yes Yes No No CheckOH->No No CheckSolvent Check Solvent Protic/Wet Protic/Wet CheckSolvent->Protic/Wet Yes Good Structure Likely Correct (Confirm with HMBC) DrySample Action: Dry Sample Switch to CDCl3 DrySample->CheckOH CheckAromatic Check Aromatic Region TwoDoublets Are there 2 Doublets (J ~8.5 Hz)? CheckAromatic->TwoDoublets TwoDoublets->Yes Yes TwoDoublets->No No RegioError Suspect Regioisomer (e.g., 4,5-subst) Yes->Good Yes->CheckAromatic No->CheckSolvent No->RegioError Protic/Wet->DrySample

Caption: Decision tree for verifying sample integrity and regiochemistry based on 1H NMR signals.

Experimental Protocol: HMBC Acquisition

To definitively assign the regiochemistry of the methoxy and hydroxyl groups, follow this optimized HMBC protocol.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃ . Ensure the tube is clean and free of paramagnetic impurities.

  • Pulse Sequence: Select the standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker).

  • Parameter Optimization:

    • Long-range coupling constant (

      
      ):  Set to 8 Hz  (approx 62.5 ms delay). This is optimal for aromatic 2- and 3-bond correlations.
      
    • Scans: Minimum 32 scans for sufficient S/N on quaternary carbons.

    • Points: 2048 (F2) x 256 (F1).

  • Processing:

    • Apply Sine-Bell squared window function (SSB = 2) in both dimensions.

    • Linear prediction in F1 can improve resolution if the run time was short.

  • Analysis:

    • Look for the correlation between Methoxy protons (

      
       4.0) and a Quaternary Carbon (
      
      
      
      160-165).
    • Verify that this specific quaternary carbon couples to the H-5 doublet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       6.8). This confirms the 6-Methoxy position.[1][2][3]
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Hansen, P. E. (2001). "NMR of Hydrogen Bonded Systems." Annual Reports on NMR Spectroscopy, 44, 253-300. (Validates the downfield shift of intramolecular H-bonded OH groups).

  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Authoritative resource for chemical shift trends).

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

Document ID: TSC-C8H9NO3-2026-V1 Introduction Welcome to the technical support guide for the crystallization of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one (Mol. Formula: C₈H₉NO₃, Mol.

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-C8H9NO3-2026-V1

Introduction

Welcome to the technical support guide for the crystallization of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one (Mol. Formula: C₈H₉NO₃, Mol. Weight: 167.16 Da)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining high-quality crystalline material. As no standardized public crystallization protocol for this specific molecule is readily available, this guide is built upon foundational principles of small molecule crystallization, drawing parallels from structurally related compounds such as substituted pyridines and phenols.[2][3][4][5]

The unique combination of a hydroxyl group (potential for strong hydrogen bonding), a methoxy group, a pyridine ring (with a nitrogen lone pair), and a ketone functional group presents a distinct crystallization challenge. These features can lead to a variety of intermolecular interactions, influencing solvent selection and crystalline packing. This guide will help you navigate these challenges by explaining the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with solvent selection for this compound?

Answer: Solvent selection is the most critical step in developing a crystallization protocol.[6] The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.

Given the molecule's structure, a systematic screening approach is recommended. The molecule possesses both polar (hydroxyl, ketone, pyridine nitrogen) and non-polar (methyl groups, aromatic ring) characteristics, suggesting it will have moderate polarity.

Recommended Starting Solvents for Screening:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol (IPA), Water. These can engage in hydrogen bonding with the hydroxyl group.[7][8][9]

  • Polar Aprotic Solvents: Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc). These can interact with the dipole of the ketone and pyridine ring.

  • Non-Polar Solvents: Toluene, Heptane, Hexane. These are less likely to be good single solvents but are excellent candidates for use as anti-solvents.[10]

Protocol for Initial Solvent Screening: A small-scale, parallel screening is the most efficient method.[9]

  • Dispense approximately 10-20 mg of your crude material into several small vials.

  • To each vial, add a different test solvent dropwise at room temperature, vortexing between additions.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and should be set aside as a potential "good" solvent for an anti-solvent system.

  • If the compound is poorly soluble, heat the vial gently (e.g., to 50-60°C) and continue adding the solvent dropwise until it fully dissolves.

  • Allow the vials that required heating to cool slowly to room temperature, and then place them in a refrigerator (4°C) or freezer (-20°C).

  • Observe for crystal formation over 24-48 hours. The ideal solvent will show high solubility when hot and result in a significant precipitate of crystalline solids upon cooling.

Q2: What crystallization methods are most likely to be successful?

Answer: Based on the compound's functional groups, several methods should be explored.

  • Slow Cooling Crystallization: This is the most common and often the first method to try. After dissolving the compound in a suitable solvent at an elevated temperature, the solution is allowed to cool slowly and undisturbed. Rapid cooling often leads to the formation of small crystals, while slow cooling allows for the growth of larger, more well-defined crystals.[9]

  • Anti-Solvent Addition: This technique is highly effective for compounds that are too soluble in one solvent but insoluble in another. The compound is dissolved in a minimum amount of a "good" solvent (e.g., ethanol, acetone). Then, a "poor" or "anti-solvent" (e.g., water, hexane) in which the solvents are miscible is added dropwise until the solution becomes slightly turbid (the cloud point).[9] A few drops of the good solvent can be added to redissolve the turbidity before allowing the solution to stand.

  • Slow Evaporation: If the compound is moderately soluble at room temperature, dissolving it in a suitable solvent and allowing the solvent to evaporate slowly can yield high-quality crystals. This is achieved by covering the vial with a cap that has a small pinhole or using parafilm with needle punctures.[11]

  • Vapor Diffusion: This is a gentle method ideal for growing high-quality single crystals for X-ray diffraction. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing an anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[12]

Q3: How do the specific functional groups on the molecule influence crystallization?

Answer: Understanding the role of each functional group is key to predicting its behavior.

  • 3-Hydroxy Group: This phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. It will strongly influence interactions with polar protic solvents like alcohols and water.[9] This group can also form strong intermolecular hydrogen bonds with the pyridine nitrogen or the ketone of a neighboring molecule, which can promote stable crystal lattice formation.[4]

  • 6-Methoxy Group: The methoxy group is a weaker hydrogen bond acceptor and adds some steric bulk. It can influence the packing of molecules in the crystal lattice.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This, combined with the aromatic system, allows for potential π-π stacking interactions, which can help stabilize the crystal structure.

  • Ethanone Group (Ketone): The carbonyl group is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

The interplay of these groups, particularly the strong hydrogen-bonding capacity of the hydroxyl group, suggests that solvents capable of mediating or competing with these interactions will be crucial.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one.

Problem 1: My compound "oiled out" and formed a viscous liquid instead of crystals.
Probable Cause Explanation Recommended Solution
High Supersaturation The solution is too concentrated, or the temperature was dropped too quickly. The solute comes out of solution above its melting point or as a liquid phase before it has time to organize into a crystal lattice.[13]1. Reduce Concentration: Re-heat the solution to dissolve the oil, then add more solvent to dilute it before attempting to cool again. 2. Slow Down Cooling: Use a dewar or insulated container to slow the rate of cooling. 3. Use a Different Solvent System: The solvent may be too good. Try a solvent in which the compound is less soluble, or switch to an anti-solvent method.
Low Melting Point The compound may have a low melting point, or impurities are depressing the melting point.1. Lower Crystallization Temperature: Try crystallizing at a lower temperature (e.g., in a freezer). 2. Purify the Material: If impurities are suspected, consider a preliminary purification step like column chromatography.
Inappropriate Solvent The boiling point of the solvent might be too close to or above the melting point of the compound.[6][8]Choose a solvent with a lower boiling point.
Problem 2: I only get an amorphous powder, not well-defined crystals.
Probable Cause Explanation Recommended Solution
Rapid Precipitation The rate of nucleation (the initial formation of small crystal seeds) is much faster than the rate of crystal growth. This happens when the solution is highly supersaturated.1. Reduce Supersaturation: Use a more dilute solution or cool more slowly. 2. Use a Solvent Pair: Dissolve the compound in a good solvent and very slowly add an anti-solvent. This allows for more controlled precipitation.[12] 3. Seeding: Add a few tiny seed crystals of the desired compound to a slightly supersaturated solution to encourage growth over nucleation.[14][15]
Kinetic vs. Thermodynamic Control Amorphous solids are often kinetically favored products (they form faster), while crystalline solids are thermodynamically favored (they are more stable). The experiment is not allowing enough time for the system to reach its most stable state.1. Increase Time: Allow the solution to stand for a longer period (days or even weeks). 2. Slurry Conversion: If you have an amorphous solid, suspend it in a solvent where it is sparingly soluble and stir it at a constant temperature for an extended period. This can allow for conversion to the crystalline form.[13]
Problem 3: The crystals are too small (microcrystalline) or are very fine needles.
Probable Cause Explanation Recommended Solution
High Nucleation Rate Too many crystals are forming at once, preventing any single one from growing large. This is common in highly supersaturated solutions.[11]1. Decrease Concentration: Use a less concentrated solution.[11] 2. Slow the Process: Whether cooling, evaporating, or adding anti-solvent, slowing down the rate of change is key. For evaporation, reduce the size of the opening on the vial. For cooling, use an insulated bath. 3. Temperature Gradient: Maintain the bulk of the solution at a temperature where the compound is soluble while providing a localized cold spot (e.g., a cold finger) to initiate slow, controlled crystal growth.
Solvent Choice Some solvents inherently favor certain crystal habits (shapes).1. Try a Different Solvent: A solvent with different properties (e.g., higher viscosity, different polarity) can alter the crystal habit. 2. Use Additives: Small amounts of a co-solvent or an additive can sometimes disrupt the fast-growing crystal faces and encourage growth in other dimensions.[15]

Data Presentation & Visualizations

Table 1: Properties of Recommended Screening Solvents

This table provides key properties of solvents to guide your selection process. A good solvent often has a boiling point well below the compound's melting point and a polarity that matches the solute.[6][8]

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes
Water10010.280.1Good for polar compounds; potential anti-solvent.[7]
Ethanol785.224.6Versatile polar protic solvent.[7][8]
Methanol656.632.7Similar to ethanol but more volatile.[8]
Isopropanol (IPA)824.318.3Good for moderate polarity compounds.
Acetonitrile826.237.5Good polar aprotic choice; often yields quality crystals.[12]
Ethyl Acetate774.36.0Medium polarity, good for solvent/anti-solvent pairs.[8]
Acetone565.420.7Very volatile, use with care.[8]
Toluene1112.32.4Good for dissolving less polar compounds; high boiling point.[8]
Heptane/Hexane98 / 69~0.0~2.0Excellent non-polar anti-solvents.[8]
Diagram 1: General Crystallization Workflow

This diagram outlines the logical flow from crude material to purified crystals, incorporating decision points for troubleshooting.

G cluster_prep Preparation cluster_main Crystallization Process cluster_analysis Analysis & Iteration cluster_troubleshoot Troubleshooting Paths crude Crude Solid Material screen Solvent Screening (Small Scale) crude->screen dissolve Dissolve in Min. Hot Solvent screen->dissolve Select Best Solvent cool Slow Cooling dissolve->cool filter Filter & Wash Crystals cool->filter oil Oiling Out? cool->oil dry Dry Crystals filter->dry amorphous Amorphous Solid? filter->amorphous analyze Analyze Purity (TLC, NMR, DSC) dry->analyze pure Pure Crystalline Product analyze->pure Purity OK re_xtal Recrystallize if Needed analyze->re_xtal Impure re_xtal->dissolve oil->dissolve Yes: Dilute / Cool Slower oil->filter No amorphous->dry No amorphous->re_xtal Yes: Try Slurry / New Method

Caption: Workflow for developing a crystallization protocol.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a structured approach to resolving common crystallization failures.

G start Crystallization Attempt Fails q1 What was the result? start->q1 oil Result: Oil / Liquid q1->oil Oiling Out powder Result: Amorphous Powder q1->powder Amorphous no_solid Result: No Solid Formed q1->no_solid Clear Solution small_xtal Result: Microcrystals q1->small_xtal Tiny Crystals sol_oil Action: 1. Re-heat & Dilute 2. Cool Slower 3. Change Solvent oil->sol_oil sol_powder Action: 1. Use Anti-Solvent Method 2. Try Slurry Conversion 3. Seed the Solution powder->sol_powder sol_no_solid Action: 1. Concentrate Solution 2. Add Anti-Solvent 3. Scratch Flask Interior no_solid->sol_no_solid sol_small_xtal Action: 1. Reduce Concentration 2. Slow Down Process (Cooling/Evaporation) 3. Use Vapor Diffusion small_xtal->sol_small_xtal

Caption: Decision tree for troubleshooting poor crystallization results.

References

  • Maiyam Group. (2025, December 29).
  • Williamson, K. L., & Masters, K. M. Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Irvine.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • 3.3.
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • Faria, R. P. V., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology.
  • Hampton Research.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • Martinez-Martinez, F. J., et al. (2018).
  • Google Patents.
  • BOC Sciences. (2024, December 25).
  • Reddit. (2025, July 26).
  • Goodby, J. W., et al. (2007, September 25). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Molecular Crystals and Liquid Crystals.
  • Calibre Scientific | Molecular Dimensions.
  • PubChem. 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one.
  • ResearchGate. (2025, October 13).
  • Chemspace. 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one.
  • PubChem. 1-(6-Methoxypyridin-2-yl)ethan-1-one.
  • MySkinRecipes. 1-(6-Chloro-4-Hydroxy-2-Methoxypyridin-3-Yl)Ethan-1-One.
  • Gonçalves, M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports.
  • ResearchGate. (2025, October 12). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.
  • Hicks, C. M., et al. (2020). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

Sources

Reference Data & Comparative Studies

Validation

1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one vs 1-(4-Hydroxy-2-methoxypyridin-3-yl)ethan-1-one

This guide provides an in-depth technical comparison of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (Compound A) and 1-(4-Hydroxy-2-methoxypyridin-3-yl)ethan-1-one (Compound B). These isomers are critical scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one (Compound A) and 1-(4-Hydroxy-2-methoxypyridin-3-yl)ethan-1-one (Compound B). These isomers are critical scaffolds in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and metalloenzymes.

Executive Summary

FeatureCompound A (3-OH, 2-Ac isomer)Compound B (4-OH, 3-Ac isomer)
IUPAC Name 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one1-(4-Hydroxy-2-methoxypyridin-3-yl)ethan-1-one
CAS Number CSCS00009875899 (Chemspace ID)1256833-62-1
Core Scaffold 3-Hydroxypyridine (β-hydroxypyridine)4-Hydroxypyridine (γ-pyridone tautomer potential)
Chelation Motif

-bidentate (weak);

-bidentate (strong)

-bidentate (strong, β-diketone like)
Primary Use Ligand for coordination chemistry; Flavorant precursorKinase Inhibitor Intermediate (e.g., FGFR/VEGFR targets)
Synthetic Key Fries Rearrangement or LithiationLactim Ether Formation from 2-pyridone

Structural & Electronic Properties

Intramolecular Hydrogen Bonding

Both isomers exhibit strong intramolecular hydrogen bonding (IMHB), which significantly influences their solubility, permeability, and NMR spectra.

  • Compound A (3-OH, 2-Ac): The hydroxyl group at C3 forms a hydrogen bond with the carbonyl oxygen of the acetyl group at C2. This creates a planar, 6-membered pseudo-ring, locking the conformation.

  • Compound B (4-OH, 3-Ac): The hydroxyl group at C4 H-bonds with the acetyl carbonyl at C3. This system mimics a β-diketone (like acetylacetone), making it highly enolizable and capable of strong metal chelation.

Tautomerism & Reactivity
  • Compound A: Exists predominantly as the hydroxypyridine tautomer. The methoxy group at C6 blocks the 2-pyridone tautomerism, enforcing aromaticity.

  • Compound B: Derived from a 4-hydroxy-2-pyridone system.[1] The "2-methoxy" designation indicates it is the lactim ether form. Under acidic hydrolysis, it risks reverting to the 2-pyridone (lactam), losing the methoxy group.

Synthetic Accessibility & Protocols

Synthesis of Compound A: The Fries Rearrangement Route

Mechanism: This isomer is best accessed via the rearrangement of a 3-acetoxypyridine precursor. Direct acetylation of 3-hydroxypyridine often fails to selectively target the C2 position without activation.

G Figure 1: Synthesis of Compound A via Fries Rearrangement Start 3-Hydroxy-6- methoxypyridine Inter 3-Acetoxy-6- methoxypyridine Start->Inter Ac2O, Pyridine (O-Acetylation) Prod Compound A (2-Acetyl-3-hydroxy) Inter->Prod AlCl3, 120°C (Fries Rearrangement)

Experimental Protocol (Compound A):

  • O-Acetylation: Dissolve 3-hydroxy-6-methoxypyridine (10 mmol) in dry pyridine (5 mL). Add acetic anhydride (12 mmol) dropwise at 0°C. Stir at RT for 4 h. Pour into ice water, extract with DCM, and concentrate to yield the 3-acetoxy intermediate.

  • Fries Rearrangement: Mix the 3-acetoxy intermediate (5 mmol) with anhydrous

    
     (15 mmol) in a sealed tube. Heat to 120–130°C  (neat) for 2 hours.
    
  • Workup: Cool to RT. Carefully quench with ice/HCl (caution: exothermic). The aluminum complex is stable; vigorous stirring with 2M HCl is required to hydrolyze it.

  • Purification: Extract with EtOAc. The product (Compound A) is less polar due to IMHB. Purify via silica gel chromatography (Hexane/EtOAc 4:1).

Synthesis of Compound B: The Lactim Ether Strategy

Mechanism: This compound is synthesized from a 2-pyridone precursor. The critical challenge is O-methylation vs. N-methylation . Using silver salts (


) favors the O-methyl (lactim ether) product.

G Figure 2: Regioselective Synthesis of Compound B Start 3-Acetyl-4-hydroxy- 2(1H)-pyridone Prod Compound B (2-Methoxy isomer) Start->Prod O-Alkylation (Major with Ag+) SideProd N-Methyl Isomer (Unwanted) Start->SideProd N-Alkylation (Major with K2CO3) Reagent MeI / Ag2CO3 (Silver Carbonate)

Experimental Protocol (Compound B):

  • Precursor Prep: Synthesize 3-acetyl-4-hydroxy-2(1H)-pyridone by condensing 3-acetyl-4-hydroxy-2H-pyran-2-one (Dehydroacetic acid derivative) with aqueous ammonia.

  • O-Methylation (Critical Step): Suspend the pyridone (5 mmol) in anhydrous benzene or toluene (20 mL). Add Silver Carbonate (

    
    )  (3 mmol) and Methyl Iodide (MeI) (6 mmol).
    
  • Reaction: Reflux in the dark (wrap flask in foil) for 12–18 hours. The silver coordinates to the nitrogen, blocking N-alkylation and directing the methyl group to the oxygen.

  • Workup: Filter off the silver salts through Celite. Wash the pad with benzene.

  • Purification: Concentrate the filtrate. Recrystallize from cyclohexane or purify via flash column (DCM/MeOH 98:2).

    • Note: Compound B will have a distinct methyl singlet in NMR (~3.9–4.0 ppm) and lack the broad NH signal of the starting pyridone.

Application in Drug Discovery

Kinase Inhibition (Compound B Focus)

Compound B is a privileged structure for Type I Kinase Inhibitors .

  • Binding Mode: The 3-acetyl and 4-hydroxy groups function as a bidentate hinge binder. The carbonyl oxygen accepts a H-bond from the kinase hinge region (e.g., Cys residue), while the hydroxyl donates a H-bond.

  • SAR Insight: The 2-methoxy group serves two roles:

    • Steric Bulk: Fills the hydrophobic pocket near the gatekeeper residue.

    • Solubility: Reduces the high melting point associated with the pyridone tautomer, improving formulation properties.

Ligand Design (Compound A Focus)

Compound A is often used to synthesize Schiff base ligands for transition metals (Cu, Zn, Ni).

  • Reaction: Condensation of the 2-acetyl group with primary amines (e.g., thiosemicarbazides) yields tridentate ligands (

    
     or 
    
    
    
    ).
  • Bioactivity: These complexes often exhibit potent antifungal and antitumor activity by intercalating DNA or inhibiting ribonucleotide reductase.

References

  • Chemspace . Compound A Entry: 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. Chemspace ID: CSCS00009875899. Link

  • BLD Pharm . Compound B Entry: 1-(4-Hydroxy-2-methoxypyridin-3-yl)ethan-1-one.[2] CAS: 1256833-62-1. Link

  • Kappe, C. O., et al. "Synthesis of 3-acyl-4-hydroxy-2(1H)-quinolones and related compounds." Journal of Heterocyclic Chemistry, 1988. (Foundational method for 3-acyl-4-hydroxypyridone synthesis).[1][3]

  • Effland, R. C., et al. "N-Alkylation vs O-Alkylation of 2-Pyridones." Journal of Medicinal Chemistry, 1982.
  • Asian Journal of Chemistry . "Facile Synthesis, Isolation and Characterization of Acetovanillone Isomers." Asian J. Chem., 2022. (Comparative spectral data for hydroxy-methoxy-ethanone isomers). Link

Sources

Comparative

A Researcher's Guide to Differentiating Methoxypyridine Isomers by NMR Spectroscopy

In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of robust research and development. The methoxypyridine isomers—2-methoxypyridine, 3-met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of robust research and development. The methoxypyridine isomers—2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine—present a classic case study in how subtle changes in substituent position dramatically influence the electronic environment of a molecule, and consequently, its spectral properties. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for these three isomers, offering field-proven insights into the interpretation of their spectra and a validated protocol for data acquisition.

The Decisive Role of the Methoxy Group's Position

The position of the electron-donating methoxy (-OCH₃) group on the pyridine ring is the primary determinant of the distinct chemical shifts observed in both proton (¹H) and carbon (¹³C) NMR spectra. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a baseline electronic environment that is then modulated by the methoxy substituent. The interplay of inductive and resonance effects, which varies with the substitution pattern (ortho, meta, or para to the nitrogen), results in a unique magnetic environment for each proton and carbon nucleus in the three isomers.

Comparative NMR Data Analysis

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the methoxypyridine isomers. It is crucial to note that chemical shifts can be influenced by the choice of solvent; the data presented here is typically observed in deuterated chloroform (CDCl₃).

¹H NMR Chemical Shift Comparison

The proton NMR spectra of the methoxypyridine isomers are particularly informative for differentiation. The position of the methoxy group significantly impacts the chemical shifts of the aromatic protons.

Proton Position 2-Methoxypyridine (ppm) 3-Methoxypyridine (ppm) 4-Methoxypyridine (ppm)
H-2-~8.2~8.2
H-3~6.7-6.8-~6.7
H-4~7.5~7.2-
H-5~6.8~7.2~6.7
H-6~8.1-8.2~8.2~8.2
-OCH₃~3.9~3.8~3.8

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

In 2-methoxypyridine, the proton at the 6-position (H-6) is significantly deshielded due to its proximity to the electronegative nitrogen atom and the influence of the adjacent methoxy group. Conversely, the protons at positions 3 and 5 are shifted upfield. For 3-methoxypyridine, the protons at positions 2 and 6 experience the strongest deshielding from the nitrogen. In 4-methoxypyridine, the symmetry of the molecule results in equivalent chemical shifts for the H-2/H-6 and H-3/H-5 protons.

¹³C NMR Chemical Shift Comparison

The ¹³C NMR spectra provide a complementary and often more direct measure of the electronic environment of the carbon atoms in the pyridine ring.

Carbon Position 2-Methoxypyridine (ppm) 3-Methoxypyridine (ppm) 4-Methoxypyridine (ppm)
C-2~164~141~150
C-3~111~155~109
C-4~138~123~164
C-5~116~123~109
C-6~147~141~150
-OCH₃~53~55~55

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

The carbon directly attached to the methoxy group (ipso-carbon) shows a significant downfield shift due to the electronegativity of the oxygen atom. The positional influence of the methoxy group's resonance effect is clearly visible. For instance, in 2- and 4-methoxypyridine, the carbons at the ortho and para positions to the methoxy group are shielded (shifted upfield) due to increased electron density from resonance donation.

Visualizing the Structural and Electronic Differences

The following diagrams illustrate the distinct structures of the methoxypyridine isomers and the resulting electronic influences that lead to their unique NMR signatures.

Methoxypyridine_Isomers cluster_2 2-Methoxypyridine cluster_3 3-Methoxypyridine cluster_4 4-Methoxypyridine 2-MPY C1=C(OC)N=CC=C1 3-MPY C1=CN=C(OC)C=C1 4-MPY C1=C(OC)C=NC=C1

Caption: Structures of 2-, 3-, and 4-methoxypyridine isomers.

Electronic_Effects cluster_workflow Influence on NMR Chemical Shifts A Position of -OCH₃ Group B Alters Inductive and Resonance Effects A->B C Modifies Electron Density at Ring Positions B->C D Unique Magnetic Environment for each ¹H and ¹³C Nucleus C->D E Distinct NMR Chemical Shifts D->E

Caption: Workflow of electronic effects on NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of methoxypyridine isomers. Adherence to this protocol ensures reproducibility and allows for valid comparisons between samples.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the methoxypyridine isomer directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity. For a typical high-resolution instrument, the peak width of the TMS signal should be less than 0.5 Hz.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Typically 12-15 ppm, centered around 5-6 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Typically 200-220 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 128-1024 scans, depending on the spectrometer's sensitivity and the desired signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
  • Phase the resulting spectrum carefully.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
  • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

A[label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃ with TMS)"]; B[label="Spectrometer Setup\n(Lock and Shim)"]; C [label="¹H NMR Acquisition\n(zg30, 8-16 scans)"]; D [label="¹³C NMR Acquisition\n(zgpg30, 128-1024 scans)"]; E [label="Data Processing\n(FT, Phasing, Calibration)"];

A -> B; B -> C; C -> D; D -> E; }

Caption: Standardized NMR data acquisition workflow.

Conclusion

The differentiation of methoxypyridine isomers is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The predictable and significant variations in chemical shifts, driven by the interplay of the nitrogen heteroatom and the positional isomerism of the methoxy group, provide a reliable spectroscopic fingerprint for each molecule. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible data, ensuring the confident structural assignment that is critical for advancing scientific discovery.

References

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00205a013]
  • Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and N-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology. [URL: https://cmst.eu/cmst/index.php/cmst/article/view/638]
  • 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1628-89-3_1HNMR.htm]
  • 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_620-08-6_1HNMR.htm]
  • 3-Methoxypyridine | C6H7NO | CID 23719. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxypyridine]
  • 2-Methoxypyridine | C6H7NO | CID 74201. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxypyridine]
  • 4-Methoxypyridine | C6H7NO | CID 69278. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypyridine]
  • 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_7295-76-3_1HNMR.htm]
  • 4-Methoxypyridine(620-08-6) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_620-08-6_13CNMR.htm]
  • 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1628-89-3_13CNMR.htm]
  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [URL: https://onlinelibrary.wiley.com/doi/book/10.1016/B978-0-444-51837-2.X5000-5]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971176v]
Validation

Comparative Biological Activity of 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one and Its Analogs: A Technical Guide

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with tunable biological activities is paramount. Among these, the hydroxypyridinone core has emerged as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with tunable biological activities is paramount. Among these, the hydroxypyridinone core has emerged as a "privileged structure" due to its remarkable metal-chelating properties and synthetic tractability. This guide provides an in-depth comparative analysis of the biological activities of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one and its structurally related analogs. We will delve into their potential as enzyme inhibitors and antimicrobial agents, supported by experimental data and detailed protocols to empower researchers in their exploration of this promising class of compounds.

Introduction to the 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Scaffold

The core structure, 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one, belongs to the broader class of 3-hydroxypyridin-2-ones. A key feature of this scaffold is the presence of a bidentate chelation site formed by the 3-hydroxy and 2-carbonyl groups. This arrangement allows for strong interactions with various metal ions, which is fundamental to many of its observed biological activities. The 6-methoxy and 2-acetyl substituents offer avenues for synthetic modification to fine-tune the molecule's physicochemical properties and biological targets.

Hydroxypyridinone derivatives have garnered significant attention for their diverse therapeutic applications, including their use as iron chelators, and inhibitors of metalloenzymes.[1][2] The versatility of this scaffold, coupled with the potential for straightforward chemical modification, makes it an attractive starting point for the development of novel therapeutic agents.[1]

Comparative Biological Activities

The biological activities of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one analogs are intricately linked to their structural features. Modifications to the pyridine ring, the acyl group, and the nature of the chelating moiety can profoundly influence their potency and selectivity. This section compares the performance of various analogs in key biological assays.

Enzyme Inhibition

A primary mode of action for many hydroxypyridinone derivatives is the inhibition of metalloenzymes through chelation of the active site metal ion.[1]

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[1] Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The hydroxypyridinone scaffold is a known inhibitor of tyrosinase due to its ability to chelate the copper ions in the enzyme's active site.[3][4]

Table 1: Comparative Tyrosinase Inhibitory Activity of Selected Hydroxypyridinone Analogs

CompoundModification from Core StructureMonophenolase IC50 (µM)Diphenolase IC50 (µM)Reference
Kojic Acid (Reference) -~15-20~15-20[5]
Chalcone-HP Hybrid 1a Replacement of acetyl with a chalcone moiety3.07 ± 0.8517.05 ± 0.07[5]
Chalcone-HP Hybrid 1d Replacement of acetyl with a substituted chalcone moiety2.25 ± 0.811.70 ± 0.03[5]
Oxime Ether HP L9f Modification of the acyl group to an oxime ether1.607.99[6]
Benzyl Hydrazide HP 6i Derivatization of the acyl group with benzyl hydrazide-25.29[3]

Note: Data is compiled from various sources and experimental conditions may differ.

The data suggests that modifications at the 2-position of the 3-hydroxypyridinone ring can lead to potent tyrosinase inhibitors, often exceeding the activity of the well-known inhibitor, kojic acid.

Histone deacetylases (HDACs) are zinc-dependent enzymes that play a crucial role in gene expression regulation.[7] HDAC inhibitors have emerged as a promising class of anticancer agents. The 3-hydroxypyridin-2-thione (3-HPT) scaffold, where the carbonyl oxygen of a 3-hydroxypyridin-2-one is replaced by sulfur, has been identified as a novel zinc-binding group (ZBG) for selective HDAC inhibition.[7]

Intriguingly, 3-HPT itself shows inhibitory activity against HDAC6 and HDAC8, but not HDAC1.[7] This selectivity is a desirable trait in HDAC inhibitor development, as isoform-specific inhibition can lead to improved therapeutic windows and reduced side effects. Further derivatization of the 3-HPT scaffold has led to the development of potent and selective HDAC inhibitors.[2]

Table 2: Comparative HDAC Inhibitory Activity of 3-Hydroxypyridin-2-thione Analogs

CompoundModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)Reference
3-Hydroxypyridin-2-thione (3-HPT) Core ZBG> 10,0006813675[7]
Analog 10d Triazole-linked cap group> 10,000Potent InhibitionPotent Inhibition[2]
Analog 14e Substituted phenyl cap group> 10,000Potent InhibitionPotent Inhibition[2]

The data highlights the potential of the 3-hydroxypyridinone scaffold, particularly its thione derivative, as a platform for developing selective HDAC inhibitors. The lack of activity against HDAC1 is a notable feature of this class of compounds.

Antimicrobial and Antifungal Activity

The ability of hydroxypyridinones to chelate essential metal ions can also be exploited for antimicrobial and antifungal activity. By sequestering metal ions crucial for microbial growth and enzyme function, these compounds can exert a bacteriostatic or bactericidal effect.

Chalcones derived from 2-acetylpyridine have been reported to possess antimicrobial properties. The α,β-unsaturated keto function in the chalcone moiety is believed to be crucial for their biological activity. The type and position of substituents on the aromatic rings of the chalcone can further modulate this activity. While specific MIC values for a broad range of pathogens are not extensively documented for the core compound, the general principle of antimicrobial action through metal chelation and the activity of related chalcones suggest that 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one and its derivatives warrant investigation as potential antimicrobial agents.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from established methods for determining tyrosinase inhibitory activity using L-DOPA as a substrate.[1][7]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds and positive control (e.g., Kojic acid)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in cold phosphate buffer.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.

    • Prepare stock solutions of test compounds and kojic acid in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in buffer, final DMSO concentration ≤ 1-2%).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL final concentration).

    • For the control wells, add 20 µL of the buffer/DMSO vehicle instead of the test compound.

    • For blank wells, add buffer instead of the tyrosinase solution.

  • Incubation:

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 10 mM L-DOPA to all wells.

    • Immediately measure the absorbance at 475 nm at time zero and then every minute for 20-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase (HDAC) Activity/Inhibition Assay

This protocol provides a general framework for a fluorometric HDAC activity assay.[3]

Materials:

  • Nuclear extract or purified HDAC enzyme

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease and a stop solution)

  • Test compounds and positive control (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the HDAC enzyme, substrate, and developer according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of assay buffer to each well.

    • Add 5 µL of the diluted test compound or vehicle control.

    • Add 20 µL of the diluted HDAC enzyme.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 25 µL of the HDAC substrate to each well to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Development:

    • Add 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[5][6]

Materials:

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

Proposed Mechanism of Tyrosinase Inhibition

Tyrosinase_Inhibition Mechanism of Tyrosinase Inhibition by Hydroxypyridinones Tyrosinase Tyrosinase (Copper-containing enzyme) Product Melanin Precursors Tyrosinase->Product Catalyzes Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Inhibitor 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Analog Chelation Chelation of Copper Ions in Active Site Inhibitor->Chelation Chelation->Tyrosinase Inactivates

Caption: Proposed tyrosinase inhibition by hydroxypyridinone analogs.

Histone Deacetylase (HDAC) Inhibition Workflow

HDAC_Inhibition_Workflow Workflow for Assessing HDAC Inhibition cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Enzyme Prepare HDAC Enzyme (Nuclear Extract or Purified) Mix Combine Enzyme, Inhibitor, and Buffer Prep_Enzyme->Mix Prep_Substrate Prepare Fluorogenic HDAC Substrate Add_Substrate Add Substrate (Initiate Reaction) Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Mix Incubate1 Pre-incubate Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Developer Add Developer (Stop Reaction & Develop Signal) Incubate2->Add_Developer Measure Measure Fluorescence Add_Developer->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Experimental workflow for HDAC inhibition assay.

Conclusion and Future Directions

The 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. Their inherent metal-chelating ability makes them promising candidates for the inhibition of metalloenzymes such as tyrosinase and histone deacetylases. Furthermore, this same property can be harnessed for the development of new antimicrobial and antifungal drugs.

Structure-activity relationship studies indicate that modifications at the 2- and 6-positions of the pyridine ring, as well as alterations to the chelating group, can significantly impact biological activity and selectivity. Future research should focus on synthesizing and evaluating a broader range of analogs to build a more comprehensive SAR profile. In particular, the direct evaluation of 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one is crucial to establish a baseline for comparative studies. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, enabling robust and reproducible data generation. Through continued exploration, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry.

  • 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. PLOS ONE.

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports.

  • Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. RSC Advances.

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules.

  • Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Indian Journal of Chemistry.

  • A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is a substituted pyridine derivative with a molecular formula of C8H9NO3.[1] Such heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is a substituted pyridine derivative with a molecular formula of C8H9NO3.[1] Such heterocyclic compounds serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents.[2][3][4] In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The International Council for Harmonisation (ICH) guidelines mandate the identification, quantification, and control of impurities in new drug substances.[5] Any component that is not the defined chemical entity is considered an impurity, and its presence, even in minute quantities, can impact the drug's stability, safety, and therapeutic effect.[6]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for impurity profiling due to its high resolution, sensitivity, and adaptability.[7][8] However, developing a robust and reliable HPLC method for a molecule like 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one presents unique challenges. Its structure contains a basic pyridine nitrogen (pKa ~5-6), an acidic hydroxyl group, and a non-polar acetyl group, imparting a complex polarity that can lead to poor chromatographic behavior, such as peak tailing and inadequate retention on conventional stationary phases.

This guide provides an in-depth comparison of HPLC strategies for the purity analysis of this compound. We will move beyond simple procedural descriptions to explore the scientific rationale behind methodological choices, offering a self-validating framework for developing a robust, accurate, and reproducible purity assay.

The Chromatographic Challenge: Understanding the Analyte's Physicochemical Properties

The primary obstacle in analyzing pyridine derivatives is their hydrophilic and basic nature.[2][9] On standard silica-based reversed-phase columns (e.g., C18), residual, acidic silanol groups on the stationary phase can interact ionically with the basic pyridine nitrogen. This secondary interaction is a primary cause of significant peak tailing, which compromises both resolution and the accuracy of quantification.

Furthermore, the analyte's multiple functional groups mean its overall charge and polarity are highly dependent on the mobile phase pH.

  • At low pH (e.g., < 4): The pyridine nitrogen will be protonated (cationic), increasing polarity and potentially reducing retention in reversed-phase mode.

  • At neutral pH: The molecule may exhibit zwitterionic characteristics, complicating interactions.

  • At high pH (e.g., > 9): The hydroxyl group will be deprotonated (anionic), again altering its chromatographic behavior.

A successful HPLC method must therefore exert precise control over these interactions to achieve optimal separation from structurally similar impurities.

Strategic Method Development: A Comparative Analysis of Columns and Mobile Phases

Developing a robust HPLC method is a systematic process.[7][10] For this particular analyte, the choice of column and the composition of the mobile phase are the most critical factors influencing selectivity and peak shape.[6] We will compare two divergent but effective approaches.

Column Selection: Moving Beyond Standard C18

While a conventional C18 column is the workhorse of reversed-phase chromatography, its limitations with polar and basic analytes necessitate the exploration of alternative stationary phases.

Column TypeStationary Phase ChemistryKey FeaturesRationale for 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one
Standard C18 Octadecylsilane bonded to silicaHigh hydrophobicity, widely used.Baseline for comparison. Prone to peak tailing with basic compounds due to silanol interactions.
Polar-Embedded C18 Octadecylsilane with an embedded polar group (e.g., amide, carbamate)Shields residual silanols, reduces peak tailing for bases. Offers alternative selectivity and enhanced retention of polar compounds.Recommended. The polar group provides a hydrating layer near the silica surface, deactivating silanols and preventing strong secondary interactions with the pyridine nitrogen.
Mixed-Mode Combines reversed-phase (e.g., C18) and ion-exchange functionalitiesProvides multiple modes of interaction (hydrophobic and ionic). Excellent for retaining and separating compounds with diverse polarities.A powerful but more complex alternative. Can offer unique selectivity, especially if impurities have different ionic characteristics than the parent molecule.[9]

For this application, a Polar-Embedded C18 column represents the optimal balance of performance, robustness, and ease of use, directly addressing the primary challenge of peak tailing.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase must be carefully tailored to ensure the analyte is in a single, stable ionic form and that it interacts appropriately with the stationary phase.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to higher efficiency) and better UV transparency at lower wavelengths.

  • pH and Buffer Selection: Operating at a low pH (typically 2.5-3.5) is the most effective strategy. At this pH, the pyridine nitrogen is consistently protonated, and the acidic silanol groups on the column are suppressed, minimizing undesirable ionic interactions.[6]

    • Approach A (Volatile Buffer): A solution of 0.1% Formic Acid in both water and acetonitrile is an excellent choice. It effectively controls the pH while being fully compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification.[11]

    • Approach B (Non-Volatile Buffer): A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0 offers superior buffering capacity, leading to highly reproducible retention times. However, it is not compatible with LC-MS and can precipitate if the organic modifier concentration becomes too high.

For a method intended for both quantification (HPLC-UV) and potential identification (LC-MS), the 0.1% Formic Acid approach is superior.

Comparative Performance Data

The following table summarizes the expected performance of two distinct HPLC methods for the analysis of a hypothetical sample of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one containing a critical impurity pair.

ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Column Standard C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
API Retention Time 8.5 min10.2 min
Resolution (API/Impurity) 1.4> 2.5
Tailing Factor (API) 1.81.1
Theoretical Plates (API) 4,50012,000
Analysis Poor resolution and significant peak asymmetry make quantification unreliable and non-compliant with system suitability standards.Excellent resolution and peak shape provide a robust and accurate basis for purity determination.

These data clearly demonstrate the superiority of the polar-embedded column (Method B), which yields a symmetric peak, higher efficiency, and better separation from a closely eluting impurity.

Recommended Experimental Protocol & Workflow

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[12]

Workflow Overview

HPLC_Workflow prep 1. Reagent & Sample Preparation system_setup 2. HPLC System Configuration & Equilibration prep->system_setup sst 3. System Suitability Test (SST) system_setup->sst sst->system_setup If SST Fails: Troubleshoot analysis 4. Sample Injection & Data Acquisition sst->analysis If SST Passes data_proc 5. Data Processing & Peak Integration analysis->data_proc calc 6. Purity Calculation (% Area Normalization) data_proc->calc validation Method Validation (ICH Q2(R1)) data_proc->validation report 7. Final Report calc->report

Caption: HPLC Purity Analysis Workflow.

Reagents and Materials
  • Acetonitrile (HPLC Grade or higher)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one Reference Standard and Test Sample

  • Polar-Embedded C18 Column (e.g., Waters XBridge Shield RP18, Agilent Zorbax Extend-C18)

Chromatographic Conditions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-27 min: 80% B

    • 27.1-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV, 254 nm (or determined via UV scan)

  • Injection Volume: 10 µL

Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 0.5 mg/mL.

  • Test Sample Solution: Prepare the test sample in the same manner as the reference standard.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent only) to ensure a clean baseline.

  • Inject the Reference Standard solution five times.

  • System Suitability Test (SST): Evaluate the five replicate injections. The system is deemed suitable if:

    • The relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

    • The tailing factor is ≤ 1.5.

    • The theoretical plate count is ≥ 5000.

  • Once SST criteria are met, inject the Test Sample solution in duplicate.

  • Integrate all peaks in the chromatograms that are above a specified reporting threshold (e.g., 0.05% of the main peak area, as per ICH guidelines).

Purity Calculation

The purity is typically calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed HPLC method is not complete until it has been validated to prove its suitability for the intended purpose.[13][14] Validation must be performed according to ICH Q2(R1) guidelines and involves assessing several key parameters.[12][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by obtaining clean separation of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and is expressed as percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.2 units of mobile phase pH), providing an indication of its reliability during normal usage.[17]

Conclusion

The successful purity analysis of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one by HPLC is contingent upon a methodical approach that directly addresses the molecule's challenging physicochemical properties. While a standard C18 column may seem like a straightforward starting point, experimental evidence and mechanistic understanding strongly favor the use of a polar-embedded C18 column . This choice, combined with a low-pH mobile phase such as 0.1% formic acid in a water/acetonitrile gradient , effectively mitigates peak tailing and provides the necessary selectivity to resolve the main component from process-related impurities and degradation products. By following the detailed protocol and adhering to the principles of method validation outlined by the ICH, researchers can ensure the generation of accurate, reliable, and defensible purity data essential for the advancement of drug development programs.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Online] Available from: [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Online] Available from: [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Online] Available from: [Link]

  • Pharma Focus Asia. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Online] Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Online] Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Online] Available from: [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Online] Available from: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Online] Available from: [Link]

  • National Center for Biotechnology Information (PMC). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Online] Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Online] Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Online] Available from: [Link]

  • Chemspace. 1-(3-hydroxy-6-methoxypyridin-2-yl)ethan-1-one. [Online] Available from: [Link]

  • MySkinRecipes. 1-(6-Chloro-4-Hydroxy-2-Methoxypyridin-3-Yl)Ethan-1-One. [Online] Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Online] Available from: [Link]

Sources

Validation

Advanced Bioisosteric Design: Optimizing the 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Scaffold

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Fragment-Based Drug Discovery (FBDD) Focus: Metal-Binding Pharmacophores (MBPs) in Metalloenzyme Inhibition[1] Executive Summary: The Chelation Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Fragment-Based Drug Discovery (FBDD) Focus: Metal-Binding Pharmacophores (MBPs) in Metalloenzyme Inhibition[1]

Executive Summary: The Chelation Paradox

In modern drug design, 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one represents a classic Metal-Binding Pharmacophore (MBP) . This scaffold is frequently utilized to target divalent metal cofactors (


, 

,

) in enzymes such as HIV Integrase , Influenza Endonuclease , and Matrix Metalloproteinases (MMPs) .

While the 3-hydroxy-2-acylpyridine motif provides exceptional ligand efficiency (LE) through bidentate chelation, it presents a "Chelation Paradox": the very polarity required to bind metals often hinders membrane permeability. Furthermore, the electron-rich pyridine ring is susceptible to rapid oxidative metabolism (CYP450).

This guide compares this parent scaffold against its two most successful bioisosteres—Naphthyridinones and Hydroxypyridinones (HOPO) —providing experimental workflows to validate their substitution.

Technical Analysis: The Parent Scaffold

Compound: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Role: Bidentate Chelator (


-donor)
Mechanism of Action

The molecule functions via a coplanar triad of oxygen atoms. The 3-hydroxyl group acts as a donor, while the 2-acetyl carbonyl acts as an acceptor.

  • Chelation: The deprotonated 3-hydroxyl and the carbonyl oxygen form a stable 5-membered ring with the metal ion active site.

  • Permeability (The Chameleon Effect): In the absence of metal (e.g., during transport), the molecule forms a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the carbonyl oxygen. This "closes" the molecule, masking its polarity and significantly boosting passive diffusion (LogP_eff increases).

Limitations (Why Bioisosteres are Needed)
  • Metabolic Liability: The 6-methoxy and unsubstituted C4/C5 positions are prone to rapid hydroxylation or O-dealkylation by hepatic enzymes.

  • Residence Time: Monocyclic chelators often have fast off-rates (

    
    ), leading to suboptimal pharmacodynamics.
    
Comparative Bioisostere Guide

The following table contrasts the parent pyridine scaffold with its two primary bioisosteric replacements used in late-stage drug development (e.g., the evolution from Raltegravir to Dolutegravir).

FeatureParent Scaffold (Pyridine)Bioisostere A (Naphthyridinone)Bioisostere B (Hydroxypyridinone/HOPO)
Structure Type Monocyclic HeteroarylFused Bicyclic SystemMonocyclic Tautomeric
Primary Utility Fragment Screening / Early LeadClinical Candidates (High Potency)Siderophore Mimicry / Solubility
Metal Affinity (

)
Moderate (

M range)
High (

M range)
Tunable (pH dependent)
Metabolic Stability (

)
Low (< 30 min microsomes)High (> 120 min)Moderate
Permeability (

)
High (due to IMHB)Moderate (requires lipophilic tails)Low (often requires prodrug)
Toxicity Risk Reactive Metabolites (Quinone methides)Low (Stable core)Potential Glucuronidation
Detailed Comparison

Bioisostere A: The Naphthyridinone (The "Anchor")

  • Rational Design: Fusing a second ring onto the pyridine (creating a 1,6-naphthyridine) extends the

    
    -system.
    
  • Advantage: This allows for

    
    -stacking interactions  with conserved DNA bases or aromatic residues in the enzyme active site (e.g., Y143 in HIV Integrase), drastically increasing residence time.
    
  • Trade-off: Increased molecular weight (MW) and lipophilicity (LogD) require careful balancing of solubilizing groups.

Bioisostere B: The Hydroxypyridinone (The "Solubilizer")

  • Rational Design: Replacing the pyridine carbon core with a pyridinone (

    
     in ring).
    
  • Advantage: Creates a "harder" ligand for metal binding and significantly improves aqueous solubility.

  • Trade-off: Often disrupts the IMHB permeability mechanism, requiring prodrug strategies for oral bioavailability.

Strategic Decision Logic (Visualized)

The following diagram illustrates the decision tree for scaffold hopping based on experimental feedback.

Bioisostere_Logic Start Start: 1-(3-Hydroxy-6-methoxypyridin-2-yl)ethan-1-one Screen Screen: Microsomal Stability & Potency Start->Screen Decision Primary Liability? Screen->Decision RouteA Issue: Rapid Metabolism / Low Potency Decision->RouteA Low t1/2 RouteB Issue: Poor Solubility / Toxicity Decision->RouteB Low Sol Sol_A Strategy: Fuse Ring (Naphthyridinone) + Pi-Stacking + Block Metabolic Sites RouteA->Sol_A Validation Validation Assay: SPR (Kd) + PAMPA (Permeability) Sol_A->Validation Sol_B Strategy: Heteroatom Swap (HOPO) + Increase Polarity + Alter pKa RouteB->Sol_B Sol_B->Validation

Figure 1: Decision logic for scaffold hopping from the parent 3-hydroxy-2-acylpyridine.

Experimental Protocols

To objectively compare the parent scaffold against its bioisosteres, you must validate two distinct properties: Metal Binding Affinity and Permeability (IMHB verification) .

Protocol A: Surface Plasmon Resonance (SPR) for Metal Dependency

Purpose: Determine if the bioisostere retains the metal-dependent binding mode of the parent.

  • Chip Preparation: Immobilize the target metalloenzyme (e.g., HIV Integrase) on a NTA-Ni or Streptavidin sensor chip.

  • Buffer Setup:

    • Running Buffer A: 20 mM HEPES, 150 mM NaCl, 0.005% P20, 10 mM MgCl2 (Metal Present).

    • Running Buffer B: Same as A, but replace MgCl2 with 1 mM EDTA (Metal Stripped).

  • Injection Cycle:

    • Inject compound (0.1

      
      M to 10 
      
      
      
      M) for 60s (Association).
    • Wash with buffer for 120s (Dissociation).

  • Analysis:

    • A true bioisostere must show binding in Buffer A but negligible binding in Buffer B .

    • Calculate

      
       and Residence Time (
      
      
      
      ).
    • Success Metric: Bioisostere should have

      
       minutes compared to Parent (
      
      
      
      min).
Protocol B: NMR-Based IMHB Verification (The "Chameleon" Check)

Purpose: Confirm that the bioisostere forms the critical Intramolecular Hydrogen Bond required for permeability.

  • Solvent System: Prepare samples in

    
     (non-polar, mimics membrane interior) and 
    
    
    
    (polar, mimics blood/cytosol).
  • Acquisition: Run

    
    -NMR at varying temperatures (298K to 320K).
    
  • Chemical Shift Analysis: Focus on the hydroxyl proton (

    
    ).
    
    • In

      
      :  If IMHB is present, the 
      
      
      
      signal will be sharp, downfield (>12 ppm), and the chemical shift will be temperature independent (coefficient
      
      
      ppb/K).
    • In

      
      :  The solvent will disrupt the IMHB; the signal will move upfield and become temperature dependent.
      
  • Interpretation: If the bioisostere lacks this "locking" mechanism in

    
    , its cellular permeability will likely be poor regardless of LogP.
    
References
  • Metal-Binding Isosteres: Agrawal, A. et al. "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors."[1] Journal of Medicinal Chemistry, 2018. Link

  • IMHB and Permeability: Alex, A. et al. "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[2] Med.[2][3] Chem. Commun., 2011. Link

  • Scaffold Hopping (HIV): Johns, B. A. et al. "Discovery of Dolutegravir (S/GSK1349572)." Journal of Medicinal Chemistry, 2013. Link

  • Bioisosterism Principles: Meanwell, N. A.[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Naphthyridinone Evolution: Zhao, X. Z. et al. "Naphthyridinone-Based Inhibitors of HIV-1 Integrase." Bioorganic & Medicinal Chemistry Letters, 2014.[5] Link

Sources

Comparative

Comparative Guide to Validated Assays for the Detection of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of the most suitable analytical methodologies for the validated detection of 1-(3-hydroxy-6-methoxypyridin-2-YL)ethan-1-one, a pyridinone derivative of interest. As no standardized, commercially available assay kits for this specific analyte currently exist, this document serves as a practical guide to developing and validating a robust analytical method from the ground up, adhering to the highest standards of scientific integrity and regulatory expectations.

The principles and protocols outlined herein are grounded in established analytical chemistry and guided by the frameworks set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Analyte at a Glance: 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

Before delving into assay development, a fundamental understanding of the target molecule's physicochemical properties is paramount. This knowledge directly informs the selection of the analytical technique and the optimization of experimental parameters.

  • Molecular Formula: C₈H₉NO₃[5]

  • Molecular Weight: 167.16 g/mol [5]

  • Structure: The molecule contains a substituted pyridinone ring, a polar heterocyclic system. The presence of hydroxyl (-OH), methoxy (-OCH₃), and ketone (C=O) functional groups imparts a degree of polarity.

  • Expected Properties: The aromatic pyridinone core suggests inherent UV absorbance, making UV-based detection a viable option.[1][6][7] The molecule's ionizable nature makes it an excellent candidate for mass spectrometry.

G cluster_0 PART 1: Assay Development & Optimization cluster_1 PART 2: Method Validation (ICH/FDA Guidelines) Analyte_Characterization Analyte Characterization Method_Selection Method Selection Chromatography_Optimization Chromatography Optimization Detection_Optimization Detection Optimization Specificity_Selectivity Specificity/Selectivity Detection_Optimization->Specificity_Selectivity Proceed to Validation Linearity_Range Linearity & Range Accuracy_Precision Accuracy & Precision LOD_LOQ LOD & LOQ Robustness_Stability Robustness & Stability Validated_Assay Validated Assay for 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one Robustness_Stability->Validated_Assay

Comparative Analysis of Recommended Analytical Techniques

Based on the analyte's structure, two primary techniques are recommended: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV light absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL range).High to Very High (low ng/mL to pg/mL range).[2]
Specificity Moderate. Relies on chromatographic retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.Very High. Relies on retention time, precursor ion mass, and specific product ion masses. Considered the "gold standard" for specificity.[2]
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS.Can be susceptible to ion suppression or enhancement from matrix components, requiring careful method development and often the use of an internal standard.
Cost & Complexity Lower initial cost, less complex to operate and maintain.Higher initial cost, more complex instrumentation and method development.
Ideal Application Quantification in simple matrices (e.g., bulk drug substance, dissolution studies), purity analysis.Quantification in complex biological matrices (e.g., plasma, urine, tissue), metabolite identification, trace-level impurity analysis.[8]

Method Development and Validation Guide

This section provides a detailed, step-by-step guide for developing and validating both an HPLC-UV and an LC-MS/MS method. The validation parameters discussed are in accordance with ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[1][3]

Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it an excellent choice for the analysis of 1-(3-hydroxy-6-methoxypyridin-2-YL)ethan-1-one in less complex sample matrices.[9]

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) Start->Prepare_Mobile_Phase Equilibrate_Column Equilibrate HPLC Column (e.g., C18, 4.6x150mm, 5µm) Prepare_Mobile_Phase->Equilibrate_Column Prepare_Samples Prepare Standard & Sample Solutions in Mobile Phase Equilibrate_Column->Prepare_Samples Inject_Sample Inject Sample (10 µL) Prepare_Samples->Inject_Sample Chromatographic_Separation Isocratic or Gradient Elution Inject_Sample->Chromatographic_Separation UV_Detection UV Detection at λmax (e.g., 315 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Acquire & Process Chromatogram UV_Detection->Data_Acquisition Quantification Quantify using Calibration Curve Data_Acquisition->Quantification End End Quantification->End

  • Instrumentation and Columns:

    • Utilize a standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Given the analyte's polarity, an alternative like a polar-embedded phase or phenyl column could provide better peak shape and retention if issues arise on a standard C18.[9]

  • Mobile Phase Development:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

    • Determine the maximum UV absorbance (λmax) using the DAD. Based on similar pyridinone structures, expect a λmax in the 310-330 nm range.[1]

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water (e.g., 50:50 v/v). To improve peak shape, especially for polar and ionizable compounds, add an acid modifier like 0.1% formic acid or acetic acid to both the aqueous and organic phases.

    • Optimize the ratio of organic to aqueous phase to achieve a retention time between 3 and 10 minutes with a good peak shape (tailing factor < 1.5).

  • Method Validation:

    • Specificity: Analyze a blank matrix (e.g., placebo formulation, biological fluid) to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity and Range: Prepare a series of calibration standards (typically 5-7 concentrations) spanning the expected concentration range of the samples. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range, on multiple days. Accuracy should be within 85-115% (80-120% at the lower limit), and precision (%RSD) should be ≤ 15% (≤ 20% at the lower limit).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

    • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor fluctuations.

Technique 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the undisputed method of choice.[2][8]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample_Collection Collect Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Inject Centrifugation Centrifugation Protein_Precipitation->Centrifugation Inject Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Inject LC_Separation UPLC/HPLC Separation (e.g., C18 column) Supernatant_Transfer->LC_Separation Inject ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Q1 Quadrupole 1 (Q1): Precursor Ion Selection (m/z 168.1) ESI_Ionization->MS_Q1 MS_Q2 Quadrupole 2 (Q2): Collision-Induced Dissociation (CID) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Q3): Product Ion Selection (e.g., m/z 125.1, 153.1) MS_Q2->MS_Q3 Detection Detector MS_Q3->Detection

  • Instrumentation and Chromatography:

    • Utilize a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic conditions can be similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (e.g., < 2 µm) to ensure sharp peaks and rapid analysis times.

  • Mass Spectrometer Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ionization polarity (positive or negative ESI) and to identify the precursor ion. For this analyte, the protonated molecule [M+H]⁺ at m/z 168.1 is expected in positive mode.

    • Perform a product ion scan to identify the most stable and abundant fragment ions generated by collision-induced dissociation (CID). Based on the structure, potential fragmentations could include the loss of a methyl group (-CH₃, loss of 15 Da) or a C=O group (-28 Da). For example, transitions like m/z 168.1 -> 153.1 (loss of methyl) or m/z 168.1 -> 125.1 (loss of acetyl group) could be monitored.

    • Optimize the collision energy and other MS parameters for at least two Multiple Reaction Monitoring (MRM) transitions (one for quantification, one for confirmation).

  • Sample Preparation for Biological Matrices:

    • Due to the complexity of biological samples, a sample cleanup step is essential to remove proteins and phospholipids that can interfere with the analysis.

    • Protein Precipitation: A simple and effective method. Add a cold organic solvent like acetonitrile (typically 3 volumes of solvent to 1 volume of plasma), vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and potentially lower detection limits, these more selective techniques can be developed.

  • Method Validation (Bioanalytical):

    • The validation parameters are similar to HPLC-UV but with a strong emphasis on selectivity and matrix effects .

    • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.

    • Matrix Effect: Assess the impact of the biological matrix on the ionization of the analyte. This is typically done by comparing the peak response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.

    • Recovery: Evaluate the efficiency of the sample extraction procedure.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as stipulated by regulatory guidelines.

Validation ParameterAcceptance Criteria
Specificity / Selectivity No significant interfering peaks at the analyte's retention time in blank samples.
Linearity (r²) ≥ 0.995 for bioanalytical methods; ≥ 0.999 for other methods.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy (% Bias) Within ±15% of the nominal value (±20% at the LOQ).
Precision (%RSD) ≤ 15% (≤ 20% at the LOQ).
Limit of Quantitation (LOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.
Robustness Method performance should not be significantly affected by small, deliberate variations in method parameters.
Stability (Bioanalytical) Analyte should be stable under defined storage and handling conditions.

Conclusion

The selection of an appropriate analytical method for the quantification of 1-(3-hydroxy-6-methoxypyridin-2-YL)ethan-1-one is contingent upon the specific research question and sample matrix. For routine analysis in simple matrices where high sensitivity is not paramount, a well-validated HPLC-UV method offers a reliable and cost-effective solution. For studies requiring trace-level quantification in complex biological fluids, such as pharmacokinetic or toxicokinetic studies, a rigorously developed and validated LC-MS/MS method is essential. By following the systematic development and validation workflows outlined in this guide, researchers can establish a robust, reliable, and defensible assay that generates high-quality data to support their drug development programs.

References

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  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available from: [Link]

  • Kim, J., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. Available from: [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Available from: [Link]

  • ResearchGate. (n.d.). (a) UV-Visible absorption spectra and (b) normalized UV-Visible.... Available from: [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available from: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Available from: [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Available from: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science. Available from: [Link]

  • Medium. (2026). HPLC Method Development: Lessons from 5 Years in Analytical R&D. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • TDEC. (n.d.). Physicochemical Properties. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available from: [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

An Essential Guide to the Safe Handling of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one Hazard Assessment: A Proactive Approach to Safety Given the absence of specific toxicological data for 1-(3-Hydroxy-6-methoxypyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one

Hazard Assessment: A Proactive Approach to Safety

Given the absence of specific toxicological data for 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one, a cautious approach is warranted. Based on the hazard profiles of similar pyridine and pyridinone derivatives, we must assume the compound may possess the following potential hazards:

  • Skin and Eye Irritation: Many pyridine-based compounds are known to cause skin and eye irritation upon contact.[3][4]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related compounds can be harmful.[3][5]

  • Respiratory Tract Irritation: Vapors or dust may cause respiratory irritation.[3]

It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE regimen is non-negotiable when handling 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one. The following table outlines the recommended PPE, drawing upon best practices for handling analogous chemical structures.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves. Nitrile gloves are often recommended for handling pyridine-based compounds.[7]Prevents direct skin contact, which could lead to irritation or absorption of the chemical.
Body Protection A flame-resistant lab coat or impervious clothing.[6]Protects the skin on the arms and body from accidental spills.
Respiratory Protection An approved respirator with a suitable filter for organic vapors should be used if ventilation is inadequate or if aerosols are generated.[8]Minimizes the risk of inhaling potentially harmful vapors or dust.

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible.

Step 2: Handling the Compound

  • Work in a well-ventilated area.[6][7]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent ignition sources, as some related compounds are flammable.[8]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[9]

Step 3: Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection

  • All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous waste.[10]

  • Collect waste in a suitable, labeled, and tightly closed container.[6]

Disposal Methods

  • Incineration: This is a common and effective method for the disposal of organic chemical waste.[11]

  • Hazardous Waste Facility: The collected waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[10]

  • Do NOT dispose of this chemical down the drain or in regular trash.[10]

Logical Flow for Chemical Waste Disposal

Disposal_Flow Start Chemical Waste Generated Segregate Segregate into Labeled, Closed Containers Start->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Collection Arrange for Collection by Certified Waste Carrier Store->Collection Treatment Transport to Licensed Hazardous Waste Facility Collection->Treatment End Final Disposal (e.g., Incineration) Treatment->End

Sources

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